pan-KRAS-IN-10
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H57N7O5S |
|---|---|
Molecular Weight |
808.0 g/mol |
IUPAC Name |
cis-(2R,3S)-N-[(7S,13S)-20-[5-[3-(dimethylamino)prop-1-ynyl]-2-[(1S)-1-methoxyethyl]-3-pyridinyl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C45H57N7O5S/c1-10-51-37-16-15-30-20-31(37)33(41(51)32-19-29(13-11-17-50(7)8)23-46-40(32)28(4)56-9)22-45(5,6)25-57-44(55)34-14-12-18-52(49-34)43(54)35(21-38-47-36(30)24-58-38)48-42(53)39-26(2)27(39)3/h15-16,19-20,23-24,26-28,34-35,39,49H,10,12,14,17-18,21-22,25H2,1-9H3,(H,48,53)/t26-,27+,28-,34-,35-,39?/m0/s1 |
InChI Key |
GKQWLLRSRMMAGU-BGVZMYBHSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)[C@H](C)OC)(C)C)NC(=O)C7[C@@H]([C@@H]7C)C |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)C(C)OC)(C)C)NC(=O)C7C(C7C)C |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Pan-KRAS Inhibitors
This guide provides a comprehensive overview of the mechanism of action of pan-KRAS inhibitors, a promising class of molecules for the treatment of KRAS-driven cancers. While specific data on the recently identified pan-KRAS-IN-10 is limited, this document will detail the core mechanisms employed by well-characterized pan-KRAS inhibitors, supported by quantitative data, experimental protocols, and visual diagrams.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction, regulating critical cellular processes such as proliferation, survival, and differentiation.[1][2][3] Activating mutations in the KRAS gene are found in over 90% of pancreatic ductal adenocarcinomas (PDACs), as well as a significant percentage of colorectal and non-small cell lung cancers, making it a highly sought-after therapeutic target.[2][4] The development of inhibitors that can target a broad range of KRAS mutants, so-called pan-KRAS inhibitors, represents a significant advancement in the field of oncology.[5] These inhibitors offer the potential to treat a wider patient population and overcome resistance mechanisms associated with mutant-specific inhibitors.[5][6][7]
Core Mechanism of Action: Targeting the KRAS "On-Off" Switch
KRAS cycles between an active, guanosine triphosphate (GTP)-bound "on" state and an inactive, guanosine diphosphate (GDP)-bound "off" state.[1] Pan-KRAS inhibitors primarily function by disrupting this cycle, thereby preventing the activation of downstream oncogenic signaling pathways. Several distinct mechanisms of action have been identified for different classes of pan-KRAS inhibitors.
1. Inhibition of Guanine Nucleotide Exchange Factor (GEF) Interaction
One major strategy employed by pan-KRAS inhibitors is to block the interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF).[1] SOS1 facilitates the exchange of GDP for GTP, thereby activating KRAS. By disrupting the KRAS-SOS1 interaction, these inhibitors prevent KRAS activation.
-
Examples: BI-2852 and BAY-293 are two well-characterized pan-KRAS inhibitors that function by inhibiting the KRAS-SOS1 interaction.[1] This leads to the suppression of downstream signaling and a reduction in cancer cell proliferation.[1]
2. Binding to the Inactive State of KRAS
Another class of pan-KRAS inhibitors selectively binds to the inactive, GDP-bound conformation of KRAS. This binding event traps KRAS in its "off" state, preventing its subsequent activation by GEFs.
-
Examples: BI-2493 and BI-2865 are pan-KRAS inhibitors that target the inactive "OFF" state of KRAS, demonstrating potent antitumor activity in preclinical models.[8] This mechanism has shown efficacy in tumors with KRAS wild-type amplification.[8]
3. Allosteric Inhibition of Effector Binding
Some pan-KRAS inhibitors bind to allosteric pockets on the KRAS protein, inducing conformational changes that prevent the binding of downstream effector proteins, such as RAF and PI3K, even when KRAS is in its active GTP-bound state.
-
Example: While the provided search results do not explicitly name a pan-KRAS inhibitor with this precise mechanism, the discovery of allosteric pockets on KRAS has opened up this avenue for drug development.[9][10]
Downstream Signaling Pathways Affected by Pan-KRAS Inhibition
By inhibiting KRAS activation, pan-KRAS inhibitors effectively block the downstream signaling cascades that drive tumorigenesis. The two primary pathways affected are:
-
RAF-MEK-ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][3][4] Inhibition of KRAS leads to a significant reduction in the phosphorylation of ERK (pERK).[1]
-
PI3K-AKT-mTOR Pathway: This pathway plays a crucial role in cell growth, metabolism, and survival.[2][3] Pan-KRAS inhibitors can also lead to decreased phosphorylation of AKT (pAKT).[1]
Quantitative Data on Pan-KRAS Inhibitors
The following table summarizes the reported in vitro potency of several pan-KRAS inhibitors against various KRAS mutant cell lines.
| Inhibitor | Target Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | G12D | 0.7 | [11] |
| SW480 | G12V | 0.24 | [11] | |
| BAY-293 | PDAC Cell Lines | Various Mutants | 950 - 6640 | [1] |
| BI-2852 | PDAC Cell Lines | Various Mutants | 18830 - >100000 | [1] |
| ADT-007 | MIA PaCa-2 | G12C | 2.1 | [12] |
| Panc-1 | G12D | 2.4 | [12] | |
| SW1990 | G12D | 6.3 | [12] | |
| A549 | G12S | 6.8 | [12] | |
| CFPAC-1 | G12V | 5.8 | [12] | |
| SW480 | G12V | 6.5 | [12] | |
| MDA-MB-231 | G13D | 3.6 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of pan-KRAS inhibitors. Below are representative protocols for key in vitro assays.
1. Cell Viability Assay (e.g., AlamarBlue or CFSE)
-
Objective: To determine the anti-proliferative effect of a pan-KRAS inhibitor on cancer cell lines.
-
Methodology:
-
Seed KRAS mutant and wild-type cancer cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the pan-KRAS inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., AlamarBlue or perform CFSE staining followed by flow cytometry).
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[1]
-
2. Western Blot Analysis for Downstream Signaling
-
Objective: To assess the effect of a pan-KRAS inhibitor on the phosphorylation status of key downstream signaling proteins (e.g., ERK and AKT).
-
Methodology:
-
Plate KRAS mutant cells and allow them to adhere.
-
Treat the cells with the pan-KRAS inhibitor at various concentrations and time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total ERK, p-ERK, total AKT, p-AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]
-
3. KRAS-SOS1 Interaction Assay (e.g., TR-FRET)
-
Objective: To quantify the ability of a pan-KRAS inhibitor to disrupt the interaction between KRAS and SOS1.
-
Methodology:
-
Use purified, recombinant KRAS and the catalytic domain of SOS1.
-
Label one protein with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP).
-
In a microplate, incubate the labeled proteins in the presence of varying concentrations of the pan-KRAS inhibitor.
-
After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
A decrease in the FRET signal indicates disruption of the KRAS-SOS1 interaction.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
KRAS Signaling Pathway and Points of Inhibition
Caption: KRAS signaling pathway and intervention points for pan-KRAS inhibitors.
Experimental Workflow for Cellular Potency Assessment
Caption: A typical experimental workflow for determining the IC50 of a pan-KRAS inhibitor.
Pan-KRAS inhibitors represent a significant breakthrough in the quest to drug one of the most challenging targets in oncology. By employing diverse mechanisms to disrupt the KRAS signaling axis, these inhibitors have demonstrated considerable preclinical and, in some cases, clinical promise. The continued development of novel pan-KRAS inhibitors, coupled with a deep understanding of their mechanisms of action and the application of robust experimental protocols, will be critical to realizing their full therapeutic potential for patients with KRAS-driven cancers.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathology of Pancreatic Ductal Adenocarcinoma | MDPI [mdpi.com]
- 3. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic KRAS-Induced Feedback Inflammatory Signaling in Pancreatic Cancer: An Overview and New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
Pan-KRAS-IN-10: A Technical Overview of a Novel Pan-Mutant KRAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a pivotal signaling molecule that, when mutated, becomes a key driver in numerous human cancers, including pancreatic, colorectal, and lung cancers. For decades, KRAS was considered "undruggable" due to its challenging molecular structure. The landscape of KRAS-targeted therapies has been transformed by the development of inhibitors targeting specific mutations, most notably KRAS G12C. However, the diversity of KRAS mutations necessitates the development of "pan-KRAS" inhibitors capable of targeting a broader range of mutant forms. This technical guide focuses on pan-KRAS-IN-10, a novel pan-KRAS inhibitor, providing a detailed overview of its discovery, mechanism of action, and preclinical development based on available data.
Discovery and Development of this compound
This compound, also identified as Compound 58, is a recently disclosed pan-KRAS inhibitor. Its discovery is part of a broader effort to identify small molecules that can effectively target multiple KRAS variants. Information regarding this compound is primarily available through the patent application WO2024060966A1, which describes a series of pan-KRAS inhibitor compounds.[1][2]
Mechanism of Action
This compound exhibits a novel mechanism of action that differentiates it from many earlier KRAS inhibitors. Instead of directly binding to the nucleotide-binding pocket, it mediates the formation of a ternary complex involving an intracellular chaperone protein, such as Cyclophilin A, and the KRAS protein. This ternary complex formation sterically hinders the interaction of KRAS with its downstream effector proteins, most notably RAF. By disrupting this crucial interaction, this compound effectively blocks the activation of downstream signaling cascades, including the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.
Caption: Mechanism of action of this compound.
Quantitative Data
This compound has demonstrated potent anti-proliferative activity in preclinical cell-based assays against cancer cell lines harboring different KRAS mutations. The available data for this compound (Compound 58) and related compounds from the same patent are summarized below.
| Compound | Target Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound (Compound 58) | AsPC-1 | G12D | 0.7 | [1] |
| SW480 | G12V | 0.24 | [1] | |
| pan-KRAS-IN-7 (Compound 25) | AsPC-1 | G12D | 0.35 | [3] |
| SW480 | G12V | 0.51 | [3] | |
| pan-KRAS-IN-8 (Compound 38) | AsPC-1 | G12D | 0.07 | [2] |
| SW480 | G12V | 0.18 | [2] | |
| pan-KRAS-IN-9 (Compound 52) | AsPC-1 | G12D | 0.24 | [4] |
| SW480 | G12V | 0.30 | [4] |
Experimental Protocols
Detailed experimental protocols for the discovery and development of this compound are not yet publicly available in peer-reviewed literature. The following are generalized protocols typical for the evaluation of pan-KRAS inhibitors, based on common methodologies in the field.
Synthesis of this compound (Compound 58)
The synthesis of this compound is expected to be a multi-step organic synthesis process. While the exact route is proprietary, the synthesis of similar complex heterocyclic small molecules typically involves:
-
Scaffold Construction: Stepwise assembly of the core heterocyclic scaffold using coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and cyclization reactions.
-
Functional Group Interconversion: Modification of functional groups to introduce necessary moieties for binding and desired physicochemical properties.
-
Final Assembly/Purification: Coupling of key intermediates followed by purification using techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biochemical Assays (General Methodology)
To determine the direct inhibitory effect of this compound on the interaction between KRAS and its effectors, biochemical assays such as the following are commonly employed:
-
Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of the compound to purified KRAS protein.
-
Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP) Assays: To quantify the disruption of the KRAS-RAF interaction in a high-throughput format.
Cell-Based Assays
Cell Proliferation Assay (e.g., CellTiter-Glo® or MTS Assay):
-
Cell Seeding: Cancer cell lines with known KRAS mutations (e.g., AsPC-1 [G12D], SW480 [G12V]) are seeded in 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (typically 72 hours).
-
Viability Assessment: A viability reagent (e.g., CellTiter-Glo®) is added to the wells, and luminescence (proportional to ATP levels and cell viability) is measured using a plate reader.
-
Data Analysis: The results are normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis:
-
Cell Lysis: Cells treated with this compound for various times and at different concentrations are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin), followed by incubation with corresponding secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Studies (General Methodology)
-
Cell Implantation: Human cancer cells (e.g., AsPC-1 or SW480) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at one or more dose levels and on a defined schedule.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream pathway modulation by western blotting or immunohistochemistry.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the evaluation of pan-KRAS inhibitors.
Conclusion and Future Directions
This compound is a promising new pan-KRAS inhibitor with a distinct mechanism of action and potent preclinical activity against various KRAS-mutant cancer cell lines. The available data indicate its potential as a therapeutic agent for a wide range of KRAS-driven cancers. Further research and publication of detailed preclinical and clinical data will be crucial to fully understand its therapeutic potential, safety profile, and overall contribution to the growing arsenal of KRAS-targeted therapies. The development of pan-KRAS inhibitors like this compound represents a significant step towards addressing the challenge of KRAS-mutated cancers and offering new hope to patients.
References
Unveiling the Target Profile of pan-KRAS-IN-10: A Technical Guide
For Immediate Release
This technical document provides an in-depth analysis of the target profile for pan-KRAS-IN-10, a novel and potent inhibitor of Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS). Designed for researchers, scientists, and professionals in drug development, this guide details the compound's mechanism of action, quantitative inhibitory activities, and the experimental protocols utilized for its characterization.
Executive Summary
KRAS is a pivotal small GTPase that functions as a molecular switch in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream pro-proliferative pathways, most notably the RAF-MEK-ERK (MAPK) cascade.[1] The development of inhibitors that can target multiple KRAS mutants, so-called "pan-KRAS" inhibitors, represents a significant therapeutic strategy.[2] this compound (also referred to as Compound 58) has emerged as a highly potent inhibitor of cancer cells harboring key KRAS mutations.[3] This document consolidates the available data to provide a comprehensive technical overview of its target profile.
Mechanism of Action and Signaling Pathway
This compound exerts its activity by targeting the KRAS protein, a key node in cellular signaling. In its active, GTP-bound state, KRAS recruits and activates effector proteins such as RAF, which initiates the MAPK/ERK signaling cascade, driving cell proliferation and survival.[4] While the precise molecular interactions of this compound are detailed in patent literature[1], the functional outcome of its engagement with mutant KRAS is the potent inhibition of cellular proliferation, as demonstrated by its nanomolar efficacy in KRAS-mutant cancer cell lines.[3]
Below is a diagram illustrating the canonical KRAS signaling pathway and the inhibitory role of a pan-KRAS inhibitor.
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative activity against cancer cell lines with prevalent KRAS mutations. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Cell Line | KRAS Mutation | Parameter | Value | Reference |
| Cell Proliferation | AsPC-1 | G12D | IC₅₀ | 0.7 nM | [3] |
| Cell Proliferation | SW480 | G12V | IC₅₀ | 0.24 nM | [3] |
| Table 1: Cellular Activity of this compound |
Experimental Protocols
The characterization of pan-KRAS inhibitors typically involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to determining the target profile of compounds like this compound.
Cell Viability (MTT/MTS) Assay
This assay is fundamental for determining the anti-proliferative effect of an inhibitor on cancer cell lines.
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[5][6]
Protocol:
-
Cell Plating: Seed cancer cells (e.g., AsPC-1, SW480) in 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 72 hours).[7]
-
Reagent Incubation: Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][6]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[5][6]
-
Data Analysis: Normalize the absorbance values to vehicle-treated controls and plot the results against the compound concentration to determine the IC₅₀ value using a non-linear regression model.
TR-FRET Biochemical Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are powerful tools for studying molecular interactions in a high-throughput format, such as KRAS nucleotide exchange or KRAS-effector binding.[8][9]
Principle: TR-FRET measures the proximity of two molecules labeled with a donor (e.g., Terbium) and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. This can be used to monitor the disruption of a protein-protein interaction (e.g., KRAS-RAF) by an inhibitor.[10][11]
Protocol (Example: KRAS-RAF Interaction):
-
Reagent Preparation: Prepare assay buffer and recombinant proteins: His-tagged KRAS (GDP-loaded), GST-tagged RAF-RBD, and the guanine nucleotide exchange factor SOS1.
-
Nucleotide Exchange: Incubate GDP-loaded KRAS with SOS1 and GTP to facilitate the formation of active, GTP-bound KRAS.
-
Inhibitor Incubation: Add serially diluted this compound to the reaction mixture.
-
Effector Binding: Add GST-RAF-RBD to the wells and incubate to allow binding to active KRAS.
-
Detection: Add TR-FRET detection reagents: a Terbium-labeled anti-His antibody (donor) and an acceptor-labeled anti-GST antibody. Incubate to allow antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[10]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission) and plot against inhibitor concentration to determine the IC₅₀.
AlphaLISA Biochemical Assays
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used to quantify biomolecular interactions.[12][13]
Principle: The assay uses Donor and Acceptor beads that, when brought into close proximity by a binding event, generate a chemiluminescent signal. An inhibitor disrupting the interaction will cause a decrease in the signal.[12]
Protocol (Example: KRAS-GTP Binding):
-
Reaction Setup: In a microplate, combine biotinylated-GTP, GST-tagged KRAS G12C, and serially diluted this compound in assay buffer.
-
Bead Addition: Add Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.
-
Incubation: Incubate the plate in the dark to allow the binding reaction and bead proximity to occur.
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitor's activity. Plot the signal against inhibitor concentration to determine the IC₅₀.
Conclusion
This compound is a highly potent, pan-KRAS inhibitor, demonstrating single-digit nanomolar to sub-nanomolar efficacy in suppressing the proliferation of cancer cells with G12D and G12V KRAS mutations. Its target profile suggests broad applicability for KRAS-driven cancers. The methodologies outlined in this document provide a framework for the continued investigation and characterization of this and other pan-KRAS inhibitors, which hold significant promise in oncology drug development.
References
- 1. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. 4.3. Cell Viability Assay [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. aurorabiolabs.com [aurorabiolabs.com]
- 12. revvity.com [revvity.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Pan-KRAS-IN-10: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various cancers, including pancreatic, colorectal, and lung cancers. These mutations lock KRAS in a constitutively active state, driving uncontrolled cell proliferation and survival through downstream effector pathways. Pan-KRAS inhibitors represent a promising therapeutic strategy by targeting multiple KRAS mutants. This technical guide focuses on pan-KRAS-IN-10, providing a detailed overview of its effects on downstream signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams.
Mechanism of Action
This compound is a potent inhibitor of KRAS, demonstrating significant anti-proliferative effects in cancer cell lines harboring KRAS mutations.[1][2][3][4] It is classified as an inhibitor of the MAPK/ERK pathway.[1] The primary mechanism of many pan-KRAS inhibitors involves disrupting the interaction between KRAS and its guanine nucleotide exchange factor, SOS1, which is crucial for KRAS activation. By preventing this interaction, these inhibitors block the loading of GTP onto KRAS, thereby keeping it in an inactive, GDP-bound state. This inactivation leads to the suppression of downstream signaling cascades.
Quantitative Data on Pan-KRAS Inhibitor Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and other relevant pan-KRAS inhibitors on cell proliferation and downstream signaling pathways.
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | KRAS Mutant | IC50 (nM) |
| AsPC-1 (Pancreatic) | G12D | 0.7[1][2][3][4] |
| SW480 (Colorectal) | G12V | 0.24[1][2][3][4] |
Table 2: Anti-Proliferative Activity of Other Pan-KRAS Inhibitors
| Inhibitor | Cell Line | KRAS Mutant | IC50 (nM) |
| Pan KRas-IN-1 | AsPC-1 | G12D | 9[5] |
| Pan KRas-IN-1 | A549 | G12S | 11[5] |
| Pan KRas-IN-1 | HCT116 | G13D | 23[5] |
| Pan KRas-IN-1 | NCI-H358 | G12C | 6[5] |
| Pan KRas-IN-1 | NCI-H460 | Q61H | 12[5] |
| Pan KRas-IN-1 | NCI-H727 | G12V | 29[5] |
| Pan KRas-IN-1 | PSN-1 | G12R | 681[5] |
| BI-2865 | BaF3 | G12C, G12D, G12V | ~140[6] |
Table 3: Inhibition of Downstream Signaling by Pan-KRAS Inhibitors
| Inhibitor | Cell Line | Pathway Component | IC50 (nM) |
| Pan KRas-IN-1 | AsPC-1 | p-ERK | 9[5] |
| Pan KRas-IN-1 | A549 | p-ERK | 11[5] |
| Pan KRas-IN-1 | HCT116 | p-ERK | 23[5] |
| Pan KRas-IN-1 | NCI-H358 | p-ERK | 6[5] |
| Pan KRas-IN-1 | NCI-H460 | p-ERK | 12[5] |
| Pan KRas-IN-1 | NCI-H727 | p-ERK | 29[5] |
| Pan KRas-IN-1 | PSN-1 | p-ERK | 681[5] |
Signaling Pathways Affected by Pan-KRAS Inhibition
Pan-KRAS inhibitors primarily impact two major downstream signaling pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are critical for cell proliferation, survival, and differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Cell Viability Assay (Crystal Violet Method)
This protocol is used to assess the anti-proliferative effects of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell lines (e.g., AsPC-1, SW480)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol
-
Staining solution: 0.5% (w/v) crystal violet in 20% methanol
-
Solubilization solution: 10% acetic acid or 1% SDS in PBS
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Incubate for 72 hours.
-
Fixation: Carefully aspirate the medium. Gently wash the cells once with 200 µL of PBS. Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixing solution and wash the plate with water. Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water multiple times until the water runs clear. Invert the plate on a paper towel to dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well. Place the plate on a shaker for 15-20 minutes to ensure complete solubilization of the dye.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.
References
The Advent of Pan-KRAS Inhibition: A Paradigm Shift in Oncology
A Technical Guide for Researchers and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) has long been considered one of the most challenging targets in oncology. As a pivotal node in cellular signaling, activating mutations in the KRAS gene are drivers in approximately 25% of all human cancers, with a particularly high prevalence in lethal malignancies such as pancreatic, colorectal, and lung cancers.[1] For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition seem an insurmountable task, earning it the moniker "undruggable".[2] However, recent breakthroughs, particularly the development of covalent inhibitors targeting the KRAS G12C mutation, have shattered this perception and ushered in a new era of targeted therapy.[3] Building on this success, the focus has now expanded to a more ambitious goal: the development of pan-KRAS inhibitors capable of targeting a wide spectrum of KRAS mutations. This guide provides an in-depth technical overview of the significance, mechanisms, and a pathway forward for pan-KRAS inhibition in oncology.
The KRAS Signaling Axis: A Central Regulator of Cell Fate
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS, leading to its inactivation.[5] Oncogenic mutations, most commonly occurring at codons 12, 13, and 61, impair the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state.[6] This persistent activation triggers a cascade of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and differentiation – the hallmarks of cancer.[7]
Figure 1: Simplified KRAS signaling pathway and points of therapeutic intervention.
The Rise of Pan-KRAS Inhibitors: Targeting a Broader Mutational Landscape
While allele-specific inhibitors like sotorasib and adagrasib have demonstrated clinical benefit for patients with KRAS G12C-mutant tumors, this mutation accounts for only a fraction of all KRAS-driven cancers.[8] Pan-KRAS inhibitors aim to address this limitation by targeting multiple KRAS mutants, including the highly prevalent G12D and G12V mutations.[9] These inhibitors typically bind to the inactive, GDP-bound state of KRAS, preventing its subsequent activation.[3] A key challenge in their development is achieving selectivity for KRAS over other RAS isoforms (HRAS and NRAS) to minimize off-target toxicity.[10]
Preclinical Efficacy of Pan-KRAS Inhibitors
A number of pan-KRAS inhibitors are currently in preclinical and early clinical development. The data below summarizes the in vitro and in vivo activity of representative compounds.
| Compound | Target | Cell Line | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition (TGI) | Reference |
| BI-2493 | pan-KRAS | H358 (KRAS G12C) | - | Xenograft (KRAS G12C) | ~100% at 90 mg/kg | [11] |
| Engineered BaF3 (KRAS G12V) | - | Xenograft (KRAS G12V) | Dose-dependent | [12] | ||
| Engineered BaF3 (KRAS G12D) | - | - | - | [11] | ||
| BI-2865 | pan-KRAS | H358 (KRAS G12C) | 26 | Xenograft (KRAS G12C, G12D, G12V, A146V) | Significant | [13] |
| GP2D (KRAS G12D) | >4000 | - | - | [11] | ||
| MRTX1133 | KRAS G12D | - | 0.14 (biochemical) | Lung, Pancreatic, CRC xenografts | Strong anti-cancer properties | [1][14] |
Clinical Landscape of Pan-RAS Inhibition
While dedicated pan-KRAS inhibitors are still in early development, pan-RAS inhibitors, which target all RAS isoforms, are further along in clinical trials, providing valuable insights into the potential of this broader approach.
| Compound | Target | Phase | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| RMC-6236 (daraxonrasib) | pan-RAS (ON-state) | I/III | Pancreatic Cancer (KRAS G12X) | 29% (2nd line) | 8.5 (2nd line) | [10][15] |
| Pancreatic Cancer (any RAS mutation) | 22% (3rd+ line) | 7.6 (any RAS mutation) | [15] | |||
| Non-Small Cell Lung Cancer | 38% | - | [16] | |||
| BI 1701963 | SOS1 | I | Advanced Solid Tumors (KRAS mutated) | - | - | [14] |
Experimental Protocols for Evaluating Pan-KRAS Inhibitors
The development of effective pan-KRAS inhibitors relies on a robust suite of biochemical and cell-based assays to characterize their potency, selectivity, and mechanism of action.
KRAS Activation (Pull-down) Assay
This assay is used to measure the levels of active, GTP-bound KRAS in cells.
Principle: A fusion protein containing the Ras-binding domain (RBD) of a downstream effector (e.g., RAF1), which specifically binds to GTP-bound RAS, is used to "pull down" active KRAS from cell lysates. The amount of pulled-down KRAS is then quantified by Western blotting.
Protocol Outline:
-
Cell Lysis: Culture and treat cells with the test compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Affinity Precipitation: Incubate the lysates with the RBD-conjugated beads (e.g., agarose or magnetic beads) to capture GTP-bound KRAS.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for KRAS. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[7][17][18]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
Protocol Outline:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pan-KRAS inhibitor. Include appropriate controls (e.g., vehicle-only).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis and initiate the luminescent reaction.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[6][19]
The Drug Discovery and Development Workflow
The path from identifying a potential pan-KRAS inhibitor to its clinical application is a multi-step process.
Figure 2: A generalized workflow for pan-KRAS inhibitor drug discovery and development.
Future Directions and Challenges
The development of pan-KRAS inhibitors holds immense promise for a large population of cancer patients. However, several challenges remain. Achieving high selectivity for KRAS over other RAS isoforms is critical to minimize toxicity.[10] Furthermore, the emergence of resistance, a common phenomenon with targeted therapies, will need to be addressed through rational combination strategies.[13] Co-targeting upstream regulators like SOS1 or downstream effectors in the MAPK and PI3K pathways are promising approaches to enhance efficacy and overcome resistance.[2][20] The ongoing clinical trials of pan-RAS inhibitors will provide crucial data on the safety and efficacy of this therapeutic strategy and will pave the way for the next generation of pan-KRAS specific agents. The continued integration of structural biology, computational modeling, and innovative screening platforms will be instrumental in realizing the full potential of pan-KRAS inhibition in oncology.[21]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. huborganoids.nl [huborganoids.nl]
- 9. Sunrise Oncology divulges new interaction inhibitors targeting KRAS mutations | BioWorld [bioworld.com]
- 10. Revolution aims for Phase III trial with pan-RAS inhibitor [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 13. mdpi.com [mdpi.com]
- 14. Novel paradigms in KRAS targeting: Unveiling strategies to combat drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. letswinpc.org [letswinpc.org]
- 16. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 17. abcam.com [abcam.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computer-Aided Drug Design Boosts RAS Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Pan-KRAS-IN-10: A Technical Guide to its Effect on the KRAS G12D Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous human cancers, including pancreatic, colorectal, and lung cancers. The KRAS G12D mutation is one of the most prevalent and challenging oncogenic drivers to target therapeutically. This technical guide provides an in-depth overview of pan-KRAS-IN-10, a novel pan-KRAS inhibitor, and its specific effects on the KRAS G12D mutation. This compound, also identified as Compound 58 in patent literature, operates through a unique mechanism of action, inducing a ternary complex formation to inhibit downstream signaling.[1][2] This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound's activity against KRAS G12D.
Mechanism of Action
This compound is a pan-KRAS inhibitor that functions by mediating the formation of a ternary complex between the KRAS protein and an abundant intracellular chaperone protein, such as Cyclophilin A (CypA).[1] This induced proximity sterically hinders the interaction of KRAS with its downstream effector proteins, most notably RAF kinases. By preventing this crucial interaction, this compound effectively blocks the activation of the downstream RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, which are critical for cancer cell proliferation, survival, and differentiation.[1] This mechanism is distinct from covalent inhibitors that target specific KRAS mutations like G12C.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified in various cancer cell lines harboring the KRAS G12D mutation. The following table summarizes the available in vitro efficacy data.
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Source |
| This compound (Compound 58) | AsPC-1 | G12D | Cell Proliferation | 0.7 | [3] |
| This compound (Compound 58) | SW480 | G12V | Cell Proliferation | 0.24 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on KRAS G12D mutant cells, based on the available information and standard laboratory practices for similar inhibitors.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS G12D mutant cancer cells.
-
Cell Line: AsPC-1 (human pancreatic adenocarcinoma, KRAS G12D).
-
Procedure:
-
AsPC-1 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
After a 72-hour incubation period, cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To assess the effect of this compound on the phosphorylation status of key downstream effector proteins in the MAPK and PI3K-AKT signaling pathways.
-
Cell Line: AsPC-1 (KRAS G12D).
-
Procedure:
-
AsPC-1 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are then treated with various concentrations of this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins, such as p-ERK (T202/Y204), ERK, p-AKT (S473), AKT, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: KRAS G12D signaling pathway and the inhibitory mechanism of this compound.
Caption: A typical workflow for Western Blot analysis of MAPK pathway inhibition.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by KRAS mutations, including the prevalent G12D alteration. Its unique mechanism of inducing a ternary complex to allosterically inhibit KRAS signaling offers a novel strategy to target this historically challenging oncoprotein. The potent, nanomolar inhibition of KRAS G12D mutant cell proliferation underscores its potential. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound. This guide provides a foundational understanding for researchers and drug developers working on novel KRAS-targeted therapies.
References
- 1. WO2024060966A1 - Pan-kras inhibitor compound - Google Patents [patents.google.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024060966A1 - ä¸ç§pan-KRASæå¶åååç© - Google Patents [patents.google.com]
Pan-KRAS-IN-10: A Technical Overview of its Activity Against the KRAS G12V Mutation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of pan-KRAS-IN-10, a potent inhibitor of KRAS, with a specific focus on its activity against the KRAS G12V mutation. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a key driver in numerous human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12V mutation, a glycine-to-valine substitution at codon 12, is one of the most prevalent oncogenic KRAS alterations, locking the protein in a constitutively active, GTP-bound state. This leads to aberrant downstream signaling, promoting uncontrolled cell proliferation and survival. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window compared to allele-specific inhibitors.
Mechanism of Action
Pan-KRAS inhibitors typically function by disrupting critical protein-protein interactions or by locking KRAS in an inactive state. While the specific mechanism for this compound is part of ongoing research, inhibitors in this class, such as BI-2852 and BAY-293, are known to block the interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF).[1] By preventing the SOS1-mediated exchange of GDP for GTP, these inhibitors effectively trap KRAS in its inactive, GDP-bound conformation. This action prevents the activation of downstream effector pathways, thereby suppressing the oncogenic signaling cascade.[1] this compound is understood to operate through a similar mechanism, inhibiting the proliferation of KRAS-mutant cancer cells.
KRAS Activation Cycle and Inhibition
References
Methodological & Application
Application Notes and Protocols for pan-KRAS-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the use of pan-KRAS-IN-10, a potent inhibitor of KRAS, in a cell culture setting. The provided methodologies are intended to guide researchers in assessing the anti-proliferative effects and mechanism of action of this compound. Included are protocols for cell viability assays and Western blot analysis to measure the impact on downstream signaling pathways. Quantitative data for this compound and other relevant pan-KRAS inhibitors are summarized for comparative purposes. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the processes described.
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in KRAS are among the most common drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2] These mutations often lock KRAS in a constitutively active state, leading to aberrant activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[1][3]
pan-KRAS inhibitors are a class of anti-cancer compounds designed to target various KRAS mutants, offering a therapeutic strategy for a broad range of KRAS-driven cancers.[1] this compound is an inhibitor that has demonstrated potent anti-proliferative activity in KRAS-mutated cancer cell lines.[4] This document outlines a detailed protocol for the experimental use of this compound in cell culture to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound, like other pan-KRAS inhibitors, is designed to interfere with the function of mutated KRAS proteins. While the precise mechanism for this compound is not extensively detailed in the provided search results, the general mechanism for pan-KRAS inhibitors involves either disrupting the interaction between KRAS and its guanine nucleotide exchange factor, SOS1, or blocking the interaction of KRAS with its downstream effector proteins, such as c-RAF.[1][5] By inhibiting these interactions, pan-KRAS inhibitors effectively block the propagation of oncogenic signals, leading to a reduction in the phosphorylation of downstream targets like ERK and AKT, and ultimately inhibiting cancer cell proliferation.[1][5]
Caption: this compound Signaling Pathway Inhibition.
Quantitative Data
The following table summarizes the reported in vitro efficacy of this compound and provides a comparison with other relevant pan-KRAS inhibitors.
| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Assay Type | Reference |
| This compound | AsPC-1 | G12D | 0.7 | Proliferation Assay | [4] |
| This compound | SW480 | G12V | 0.24 | Proliferation Assay | [4] |
| BAY-293 | PANC-1 | G12D | ~1000 | Proliferation Assay | [1] |
| BAY-293 | Multiple CRC Cell Lines | Various | 1150 - 5260 | Proliferation Assay | [1] |
| BI-2852 | Multiple CRC Cell Lines | Various | 19210 - >100000 | Proliferation Assay | [1] |
CRC: Colorectal Cancer
Experimental Protocols
The following are representative protocols for the use of this compound in cell culture. These should be adapted based on the specific cell line and experimental goals.
Cell Culture and Maintenance
-
Cell Lines: AsPC-1 (pancreatic cancer, KRAS G12D) and SW480 (colorectal cancer, KRAS G12V) are recommended based on available data.[4] Other KRAS-mutant cell lines can also be used.
-
Culture Medium: Use the recommended medium for the specific cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This compound Preparation
-
Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium immediately before use.
Cell Viability (Proliferation) Assay
This protocol is designed to determine the IC50 value of this compound.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.01 nM to 1000 nM. Include a vehicle control (DMSO-treated) group.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours.
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Caption: Cell Viability Assay Workflow.
Western Blot Analysis for Pathway Modulation
This protocol assesses the effect of this compound on the phosphorylation of downstream effectors like ERK.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Compare the normalized p-ERK levels in treated samples to the vehicle control to determine the extent of pathway inhibition.
-
Troubleshooting
-
High IC50 values: This could be due to cell line resistance, incorrect inhibitor concentration, or issues with the assay. Verify the inhibitor concentration and cell seeding density. Consider using a different cell viability assay.
-
No change in p-ERK levels: The treatment time may be too short or too long. Perform a time-course experiment to determine the optimal time point for observing pathway inhibition. Ensure the antibody is validated and working correctly.
-
Inconsistent results: Ensure consistent cell passage number, seeding density, and treatment conditions. Prepare fresh dilutions of the inhibitor for each experiment.
Conclusion
This compound is a potent inhibitor of KRAS-mutant cancer cells. The protocols outlined in this document provide a framework for researchers to investigate its anti-proliferative activity and its impact on KRAS-mediated signaling pathways. Careful experimental design and execution are crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the therapeutic potential of pan-KRAS inhibitors in the treatment of KRAS-driven cancers.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS in Pancreatic Ductal Adenocarcinoma: The Long Road to Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pan-KRAS-IN-10 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing pan-KRAS-IN-10, a potent inhibitor of KRAS, in various cell-based assays. The following sections offer step-by-step methodologies for assessing its anti-proliferative activity, its impact on downstream signaling pathways, and its direct engagement with the KRAS target within a cellular context.
Introduction
KRAS is a frequently mutated oncogene in human cancers, making it a critical target for therapeutic development. This compound is a small molecule inhibitor designed to target multiple KRAS mutants. These protocols are intended to guide researchers in the effective use of this compound for in vitro cancer cell line studies.
Compound Information
| Compound Name | This compound (also known as Compound 58)[1] |
| Mechanism of Action | Pan-inhibitor of KRAS, targeting multiple mutant forms of the protein.[1] It is designed to interfere with KRAS signaling pathways that drive cell proliferation. |
| Reported Activity | Inhibits proliferation of KRAS mutant cells with high potency.[1] |
| Solubility | Soluble in DMSO for in vitro use.[2] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C or -80°C. Further dilute in cell culture medium for experiments. |
Data Presentation: In Vitro Proliferative Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in KRAS mutant cancer cell lines.
| Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| AsPC-1 | G12D | 0.7 | [1] |
| SW480 | G12V | 0.24 | [1] |
Experimental Protocols
Cell Proliferation Assay (2D Culture)
This protocol outlines the determination of the anti-proliferative effect of this compound using a luminescence-based cell viability assay, such as CellTiter-Glo®.
Materials:
-
KRAS mutant cell lines (e.g., AsPC-1, SW480)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density. A recommended starting density for AsPC-1 cells is 2 x 10⁴ cells/cm².[3] For a standard 96-well plate, a starting point of 5,000 cells per well is suggested.[4]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software like GraphPad Prism.
-
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for the 2D cell proliferation assay.
Western Blotting for KRAS Pathway Modulation
This protocol is for assessing the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS signaling pathway, such as ERK and AKT.
Materials:
-
KRAS mutant cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pAKT (Ser473), anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 10x IC50, IC50, 0.1x IC50) and a vehicle control for a predetermined time (e.g., 3 hours).[5]
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
KRAS Downstream Signaling Pathway
Caption: Simplified KRAS signaling pathway and the point of inhibition by this compound.
NanoBRET™ Target Engagement Assay
This protocol provides a method to quantify the direct binding of this compound to KRAS in live cells using the NanoBRET™ Target Engagement (TE) Intracellular RAS Assay.[6][7][8] This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged KRAS protein by a competitive inhibitor.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoBRET™ TE Intracellular RAS Assay components (including vectors for NanoLuc®-KRAS fusion and fluorescent tracer)
-
This compound
-
96-well or 384-well white plates
-
Transfection reagent
-
Luminometer capable of measuring BRET signals
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the LgBiT®-KRAS and SmBiT®-KRAS fusion vectors according to the manufacturer's protocol.
-
Plate the transfected cells in white assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM® or other suitable medium.
-
Add the fluorescent NanoBRET™ RAS tracer to the cells at the recommended concentration.
-
Immediately add the this compound dilutions or vehicle control to the wells.
-
-
Signal Measurement:
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[6]
-
Add the NanoBRET™ substrate and read the donor and acceptor emission signals on a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
NanoBRET™ Target Engagement Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. AsPC-1 Cells [cytion.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. NanoBRET® TE Intracellular RAS Assay Technical Manual [worldwide.promega.com]
- 8. NanoBRET® TE Intracellular RAS Assay [promega.kr]
Application Notes and Protocols for pan-KRAS-IN-10 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
pan-KRAS-IN-10 is a potent inhibitor of KRAS, targeting various mutated forms of the protein.[1] This document provides detailed application notes and protocols for the utilization of this compound in in vitro research settings. The information compiled herein is intended to guide researchers in the effective use of this compound for investigating KRAS-dependent signaling pathways and its potential as a therapeutic agent.
Compound Information and Properties
Structure and Mechanism of Action: this compound is a small molecule inhibitor designed to target human tumor mutated KRAS.[1] While the precise mechanism of action for this compound is not extensively detailed in the public domain, pan-KRAS inhibitors, in general, function by interfering with KRAS signaling. This can be achieved by various means, such as inhibiting the interaction of KRAS with its downstream effectors like c-RAF, or by blocking the nucleotide exchange process that leads to KRAS activation.
Biological Activity: this compound has demonstrated potent anti-proliferative activity in cancer cell lines harboring KRAS mutations. Specifically, it inhibits the proliferation of AsPC-1 cells (with a G12D mutation) and SW480 cells (with a G12V mutation) with IC50 values of 0.7 nM and 0.24 nM, respectively.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.7 |
| SW480 | G12V | 0.24 |
Solubility and Preparation of Stock Solutions
Table 2: General Solubility and Stock Solution Preparation
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 10 mM | For initial stock solution preparation. It is common for similar compounds to have good solubility in DMSO. |
| Ethanol | Limited solubility expected | Not generally recommended for primary stock solutions unless experimentally verified. |
| Water | Poor solubility expected | Not recommended for initial stock solution. Dilution of DMSO stock into aqueous media is the standard procedure. |
Protocol for Stock Solution Preparation (General Guidance):
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (if known) and the amount of compound provided.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of Stock Solutions:
-
Based on stability information for similar compounds like pan-KRAS-IN-2, it is recommended to store the DMSO stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Experimental Protocols for In Vitro Studies
The following are generalized protocols for common in vitro assays. Optimal conditions, such as cell seeding density, treatment duration, and inhibitor concentration, should be determined empirically for each specific cell line and experimental setup.
Cell Viability Assay (e.g., MTS or CellTiter-Glo® Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
KRAS-mutant and KRAS-wildtype cancer cell lines
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for KRAS Signaling Pathway Modulation
This protocol is used to determine the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well tissue culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total proteins (e.g., total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Visualizations
KRAS Signaling Pathway
References
Recommended concentration range for pan-KRAS-IN-10 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
pan-KRAS-IN-10 is a potent inhibitor of KRAS, targeting a broad range of KRAS mutations.[1][2] As a member of the pan-KRAS inhibitor class of molecules, it is designed to interfere with the function of both wild-type and mutated KRAS proteins, which are pivotal drivers in numerous human cancers. The likely mechanism of action for this class of inhibitors involves the disruption of the interaction between KRAS and Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) responsible for activating KRAS.[3][4] By preventing this interaction, pan-KRAS inhibitors lock KRAS in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4][5]
These application notes provide a recommended starting point for the in vitro use of this compound, including suggested concentration ranges and detailed protocols for key experimental assays.
Data Presentation
The inhibitory activity of this compound has been quantified in various KRAS-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values presented below serve as a guide for determining the effective concentration range for your in vitro experiments.
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.7[1][2] |
| SW480 | G12V | 0.24[1][2] |
Note: The optimal concentration of this compound may vary depending on the cell line, experimental conditions, and assay type. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Mandatory Visualizations
KRAS Signaling Pathway and Inhibition
Caption: Mechanism of this compound action on the KRAS signaling cascade.
Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
1. Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines (e.g., AsPC-1, SW480)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.01 nM to 1 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value using a non-linear regression curve fit.
2. Western Blot Analysis of KRAS Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of key downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-KRAS, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the changes in protein phosphorylation, normalized to the total protein and a loading control.
3. KRAS Activation Assay (GTP-RAS Pulldown)
This assay measures the levels of active, GTP-bound KRAS.
Materials:
-
KRAS-mutant cancer cell lines
-
This compound
-
KRAS Activation Assay Kit (containing Raf1-RBD beads)
-
Lysis/Wash buffer
-
GTPγS and GDP for positive and negative controls
-
Primary antibody against KRAS
-
Standard Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the Western blot protocol. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pulldown of Active KRAS:
-
Incubate an equal amount of protein lysate from each sample with Raf1-RBD (RAS binding domain) beads. These beads will specifically bind to GTP-bound (active) KRAS.
-
Include positive (lysate loaded with non-hydrolyzable GTPγS) and negative (lysate loaded with GDP) controls.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-KRAS antibody.
-
Analysis: Compare the amount of pulled-down KRAS in the treated samples to the untreated control to determine the effect of this compound on KRAS activation. Also, run a Western blot on the total cell lysates to show that the overall KRAS protein levels are not affected.
References
- 1. This compound | KRAS抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Application Notes and Protocols: Assessing Downstream Pathway Inhibition of pan-KRAS-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal signaling protein and one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[1] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-survival and proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) pathway.[1]
Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window compared to allele-specific inhibitors.[2] Pan-KRAS-IN-10 (also known as Compound 58) is a novel pan-KRAS inhibitor that has demonstrated potent antiproliferative activity in cancer cell lines with various KRAS mutations.[3] This document provides detailed protocols for assessing the biological activity of this compound by measuring its impact on cancer cell viability and its ability to inhibit the downstream MAPK signaling pathway.
Mechanism of Action: KRAS Signaling Pathway
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, which promote the exchange of GDP for GTP, activating KRAS.[4] Once active, KRAS-GTP binds to and activates effector proteins, including RAF, which initiates a phosphorylation cascade through MEK and finally ERK (Extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[4]
Pan-KRAS inhibitors, such as this compound, are developed to interfere with this cycle. Many function by binding to the inactive state of KRAS, preventing its activation by GEFs, thereby blocking downstream signaling.[2] The diagram below illustrates this pathway and the point of inhibition.
Data Presentation: Antiproliferative Activity
The primary functional output of KRAS signaling inhibition is a reduction in cancer cell proliferation. This compound has been shown to potently inhibit the growth of KRAS-mutant cancer cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | KRAS Mutation | IC50 (nM) |
|---|---|---|
| AsPC-1 | G12D | 0.7[3] |
| SW480 | G12V | 0.24[3] |
Application 1: Cell Viability and Proliferation Assay
This protocol determines the concentration-dependent effect of this compound on the viability of KRAS-mutant cancer cells.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
KRAS-mutant cancer cell lines (e.g., AsPC-1, SW480)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete medium into a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO only).
-
Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
Application 2: Assessment of Downstream Pathway Inhibition
To confirm that the antiproliferative effects of this compound are due to on-target activity, it is crucial to measure the phosphorylation status of key downstream effectors, such as ERK. A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates successful pathway inhibition.[4]
Data Presentation: Example of p-ERK Inhibition
The following table provides an illustrative example of how to present data from a Western blot experiment quantifying p-ERK inhibition.
Table 2: Example Data - Dose-Dependent Inhibition of ERK Phosphorylation
| Cell Line | Treatment | Concentration (nM) | p-ERK Level (Normalized Intensity) | Total ERK Level (Normalized Intensity) |
|---|---|---|---|---|
| AsPC-1 | Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| AsPC-1 | This compound | 1 | 0.45 | 0.98 |
| AsPC-1 | This compound | 10 | 0.15 | 1.01 |
| AsPC-1 | this compound | 100 | 0.05 | 0.99 |
Note: Data are illustrative, based on typical results for potent pan-KRAS inhibitors.
Experimental Workflow: Western Blot for p-ERK
The following diagram outlines the standard workflow for assessing p-ERK levels following treatment with this compound.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol details the steps to quantify changes in ERK phosphorylation in response to this compound.
Materials:
-
KRAS-mutant cells and 6-well plates
-
This compound and DMSO
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer (Tris/Glycine with 20% Methanol)[5]
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)[6]
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr185) and Rabbit anti-total ERK1/2[6]
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Replace with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Treat cells with a dose range of this compound or vehicle (DMSO) for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane) and prepare with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved (approx. 100-120 V).[5]
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibody against p-ERK1/2 (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[5]
-
Wash three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To probe for total ERK, strip the membrane using a stripping buffer, re-block, and then re-probe with the anti-total ERK1/2 antibody, following steps 5.1-5.5. This ensures the p-ERK signal is normalized to the total amount of ERK protein in the same lane.[5]
-
-
Analysis:
-
Quantify the band intensity for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for In Vivo Studies of pan-KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. The development of direct KRAS inhibitors has been a long-standing challenge in oncology. A new class of compounds, pan-KRAS inhibitors, has emerged with the potential to target a broad range of KRAS mutations. This document provides detailed application notes and protocols for the in vivo evaluation of pan-KRAS inhibitors, using a representative compound, BI-2493, as an example. While the specific compound pan-KRAS-IN-10 has been identified, publicly available in vivo data is limited at this time. Therefore, the following protocols are based on established methodologies for a well-characterized pan-KRAS inhibitor to guide researchers in designing their in vivo studies.
Data Presentation
Table 1: In Vivo Study Design for a Representative pan-KRAS Inhibitor (BI-2493)
| Parameter | Description |
| Inhibitor | BI-2493 |
| Animal Model | 7- to 8-week-old female NMRI nude mice[1] |
| Tumor Model | Subcutaneous xenografts of human cancer cell lines (e.g., DMS 53, MKN1)[1] |
| Cell Inoculum | 5 million cells suspended in 50% Matrigel[1] |
| Tumor Volume at Start of Treatment | Approximately 200 mm³[1] |
| Dosage | 30 or 90 mg/kg[1] |
| Administration Route | Oral gavage[1] |
| Dosing Frequency | Twice daily (BID)[1] |
| Vehicle Control | 0.5% Natrosol / 5% 2-hydroxylpropyl-β-cyclodextrin (HPβCD) |
| Treatment Duration | Study-dependent, based on tumor growth and animal welfare |
| Primary Efficacy Endpoint | Tumor growth inhibition |
| Supportive Endpoints | Body weight, clinical signs of toxicity, pharmacodynamic markers (e.g., pERK inhibition) |
Table 2: Representative In Vivo Efficacy Data for a pan-KRAS Inhibitor (BI-2493)
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle | BID | Data not publicly available in a quantitative format | Data not publicly available in a quantitative format |
| BI-2493 | 30 mg/kg BID | Dose-dependent inhibition of tumor growth was observed[1] | Data not publicly available in a quantitative format |
| BI-2493 | 90 mg/kg BID | Dose-dependent inhibition of tumor growth was observed[1] | Data not publicly available in a quantitative format |
Note: While the referenced study mentions dose-dependent tumor growth inhibition, specific quantitative data on tumor volume and body weight changes were not provided in the abstract. Researchers should aim to collect and report these metrics in their own studies.
Experimental Protocols
Animal Model and Tumor Establishment
-
Animal Husbandry: House 7- to 8-week-old female NMRI nude mice under pathogen-free conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[1] Provide ad libitum access to food and water.
-
Cell Culture: Culture human cancer cell lines (e.g., DMS 53, MKN1) in appropriate media and conditions as recommended by the supplier.
-
Tumor Implantation:
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 200 mm³.[1]
-
Dosing and Administration
-
Formulation Preparation:
-
Prepare the vehicle control solution consisting of 0.5% Natrosol and 5% 2-hydroxylpropyl-β-cyclodextrin (HPβCD) in sterile water.
-
Prepare the pan-KRAS inhibitor formulation by suspending the compound in the vehicle at the desired concentrations (e.g., 3 mg/mL and 9 mg/mL for 30 and 90 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
-
Administration:
-
Administer the prepared formulations to the respective groups of mice via oral gavage.
-
The dosing volume should be consistent across all groups (e.g., 10 mL/kg).
-
Administer the treatment twice daily, approximately 12 hours apart.[1]
-
Efficacy and Toxicity Assessment
-
Tumor Growth Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight Monitoring: Record the body weight of each animal at the time of tumor measurement to assess treatment-related toxicity.
-
Clinical Observations: Monitor the animals daily for any clinical signs of distress or toxicity, such as changes in posture, activity, or grooming.
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size as per institutional guidelines, or if they show signs of significant toxicity.
Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, or at specific time points after the last dose, collect tumor tissue and other relevant organs.
-
Western Blot Analysis for pERK Inhibition:
-
Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the extent of pERK inhibition in the treated groups compared to the vehicle control.
-
Mandatory Visualization
Caption: Simplified KRAS signaling pathway and the mechanism of action for a pan-KRAS inhibitor.
References
Application Notes and Protocols for Testing Pan-KRAS Inhibitor Efficacy in Xenograft Models
Introduction
The KRAS gene is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] The development of inhibitors that can target various KRAS mutations, known as pan-KRAS inhibitors, represents a significant advancement in targeted cancer therapy.[3] These inhibitors are designed to block the activity of mutant KRAS proteins, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[4][5] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a pan-KRAS inhibitor, here referred to as pan-KRAS-IN-10, using xenograft models. The methodologies and data presented are based on established protocols and findings from studies on various pan-KRAS inhibitors.
Mechanism of Action
Pan-KRAS inhibitors typically function by binding to the KRAS protein, often in its inactive, GDP-bound state, and preventing its interaction with downstream effector proteins like c-RAF. This blockade inhibits the phosphorylation of ERK and disrupts the MAPK signaling pathway, which is crucial for cell proliferation and survival in KRAS-mutant cancers.[4] Some novel pan-RAS inhibitors have also been shown to reduce the levels of activated, GTP-bound RAS.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for pan-KRAS-IN-10 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pan-KRAS-IN-10, a potent inhibitor of KRAS, to investigate mechanisms of drug resistance in cancer. The following sections detail the inhibitor's activity, relevant signaling pathways, and step-by-step protocols for key experimental procedures.
Introduction to this compound
This compound is a small molecule inhibitor designed to target multiple KRAS mutations. It has shown efficacy in preclinical models by inhibiting the proliferation of cancer cells harboring KRAS mutations.[1] Understanding its mechanism of action and how cancer cells develop resistance to it is crucial for its clinical development and for designing effective combination therapies.
Mechanism of Action: While the precise binding mode of this compound is not extensively published, pan-KRAS inhibitors generally function by either directly binding to KRAS and preventing its interaction with downstream effectors or by inhibiting its activation cycle.[2][3][4] For instance, some pan-KRAS inhibitors disrupt the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that promotes the activation of KRAS.[2][5][6] By blocking KRAS signaling, these inhibitors can suppress the activity of downstream pro-proliferative and survival pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][7]
Quantitative Data
The inhibitory activity of this compound has been quantified in various KRAS-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | KRAS Mutation | IC50 (nM) |
| AsPC-1 | G12D | 0.7 |
| SW480 | G12V | 0.24 |
| Data sourced from MedchemExpress.[1] |
Signaling Pathways
KRAS Downstream Signaling
KRAS, when in its active GTP-bound state, initiates a cascade of downstream signaling events that drive cell proliferation, survival, and differentiation.[2] The two major downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][7] Understanding these pathways is fundamental to studying the effects of this compound and the mechanisms of resistance.
Mechanisms of Resistance to KRAS Inhibitors
Resistance to KRAS inhibitors can emerge through various mechanisms, often involving the reactivation of downstream signaling pathways.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a panel of cancer cell lines.
Materials:
-
KRAS-mutant and wild-type cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of KRAS Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key downstream effectors of the KRAS pathway, such as ERK and AKT.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Generation and Analysis of Drug-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound to study resistance mechanisms.
Materials:
-
Parental cancer cell line sensitive to this compound
-
This compound
-
Complete growth medium
-
Cell culture flasks
Procedure:
-
Continuously expose the parental cell line to a low concentration of this compound (e.g., the IC20).
-
Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation.
-
Continue this dose-escalation process over several months until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., >10x the parental IC50).
-
Establish a stable resistant cell line by maintaining it in a medium containing a fixed high concentration of this compound.
-
Characterize the resistant cell line by:
-
Performing a cell viability assay to confirm the shift in IC50 compared to the parental line.
-
Conducting western blot analysis to assess the reactivation of KRAS signaling pathways.
-
Performing genomic and transcriptomic analyses (e.g., whole-exome sequencing, RNA-seq) to identify potential resistance-conferring mutations or changes in gene expression.
-
Experimental Workflow for Studying Drug Resistance
The following diagram illustrates a typical workflow for investigating drug resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pan-KRAS-IN-10 Concentration for Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of pan-KRAS-IN-10.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent and selective inhibitor of KRAS, a protein frequently mutated in various cancers. It functions by inhibiting the proliferation of cancer cells that harbor KRAS mutations.[1][2] Its mechanism of action is associated with the disruption of downstream signaling pathways crucial for cell growth and survival, such as the MAPK/ERK and PI3K/AKT pathways.
2. What is the recommended starting concentration for this compound in a new cell line?
A sensible starting point for a new cell line is to perform a dose-response experiment with a broad range of concentrations, for example, from 0.1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50). Based on available data for similar pan-KRAS inhibitors, the IC50 can vary significantly between cell lines, ranging from sub-nanomolar to micromolar concentrations.
3. How do I prepare and store this compound?
For optimal results, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. For instance, a stock solution of 10 mM in DMSO is a common practice. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is advisable to prepare fresh dilutions for each experiment to ensure consistency.
4. How long should I treat my cells with this compound?
The optimal treatment duration can vary depending on the cell line and the specific experimental endpoint. For cell viability assays, a 72-hour incubation period is frequently used. However, for analyzing the immediate effects on downstream signaling pathways like ERK and AKT phosphorylation, shorter incubation times, such as a few hours, are typically sufficient. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results between experiments. | - Inconsistent cell seeding density.- Instability of the compound in culture medium.- Variation in incubation times. | - Ensure a consistent number of cells are seeded in each well.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Standardize all incubation times precisely. |
| No significant effect on cell viability, even at high concentrations. | - The cell line may be resistant to this compound.- The KRAS mutation in the cell line is not susceptible to this inhibitor.- The compound may have degraded. | - Confirm the KRAS mutation status of your cell line.- Test the activity of the compound on a known sensitive cell line as a positive control.- Consider that some KRAS mutations, like G12R, may show limited sensitivity to certain pan-KRAS inhibitors.[3] |
| Precipitation of the compound in the cell culture medium. | - The final concentration of DMSO is too high.- The compound has low solubility in aqueous solutions. | - Ensure the final DMSO concentration in the culture medium does not exceed a level tolerated by your cells (typically <0.5%).- If precipitation occurs, try preparing the working solution in a pre-warmed medium and mix thoroughly before adding to the cells. |
| Discrepancy between cell viability results and downstream signaling inhibition. | - The inhibitor may be cytostatic rather than cytotoxic at certain concentrations.- The timing of the signaling pathway analysis may not be optimal. | - Consider that a reduction in pERK or pAKT may not immediately translate to cell death.- Perform a time-course experiment for both the viability assay and the western blot to understand the kinetics of the response. |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell line by 50%.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of key downstream signaling proteins, ERK and AKT.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of signaling inhibition.
Data Presentation
Table 1: IC50 Values of this compound and Similar Pan-KRAS Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| This compound | AsPC-1 | Pancreatic Cancer | G12D | 0.7[1] |
| This compound | SW480 | Colorectal Cancer | G12V | 0.24[1] |
| Pan KRas-IN-1 | AsPC-1 | Pancreatic Cancer | G12D | 9[4] |
| Pan KRas-IN-1 | A549 | Lung Cancer | G12S | 11[4] |
| Pan KRas-IN-1 | HCT116 | Colorectal Cancer | G13D | 23[4] |
| Pan KRas-IN-1 | NCI-H358 | Lung Cancer | G12C | 6[4] |
| Pan KRas-IN-1 | NCI-H460 | Lung Cancer | Q61H | 12[4] |
| Pan KRas-IN-1 | NCI-H727 | Lung Cancer | G12V | 29[4] |
| Pan KRas-IN-1 | MKN1 | Gastric Cancer | WT | 32[4] |
| Pan KRas-IN-1 | PSN-1 | Pancreatic Cancer | G12R | 681[4] |
Note: "Pan KRas-IN-1" is a compound from MedChemExpress with a similar name and function. It is presumed to be the same or a closely related analog to this compound.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
pan-KRAS-IN-10 stability and storage conditions
Technical Support Center: pan-KRAS-IN-10
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound and similar pan-KRAS inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of these compounds.
Frequently Asked Questions (FAQs)
1. How should I store this compound powder?
For long-term stability, it is recommended to store the lyophilized powder of pan-KRAS inhibitors at -20°C for up to 3 years, or at 4°C for up to 2 years. For a similar compound, pan-KRAS degrader 1, the recommended storage conditions are detailed in the table below. Always refer to the Certificate of Analysis for specific storage instructions for your particular lot.
2. What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of pan-KRAS inhibitors. For a related compound, Pan KRas-IN-1, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (164.56 mM) with the aid of ultrasonication.[1] Another pan-KRAS inhibitor was dissolved in 100% DMSO to create a 100 mM stock solution.[2]
3. How should I store stock solutions of this compound?
Stock solutions of pan-KRAS inhibitors in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[3] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
4. What is the solubility of this compound in different solvents?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Improper storage | - Gently warm the solution and sonicate to redissolve.- Prepare a more dilute stock solution.- Ensure storage at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | - Compound degradation | - Prepare fresh stock solutions from lyophilized powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the storage conditions of both the powder and the stock solution. |
| Difficulty dissolving the compound | - Insufficient solvent volume- Use of an inappropriate solvent | - Refer to the solubility data to ensure you are using a sufficient amount of the correct solvent.- For DMSO, ultrasonic warming can aid dissolution.[1][3] |
Quantitative Data Summary
The following tables provide a summary of the storage and solubility data for representative pan-KRAS inhibitors. This information can be used as a guideline for handling this compound.
Table 1: Recommended Storage Conditions for pan-KRAS degrader 1 (Powder) [3]
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Recommended Storage Conditions for pan-KRAS degrader 1 (in Solvent) [3]
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Table 3: Solubility of pan-KRAS Inhibitors in DMSO
| Compound | Solubility in DMSO | Reference |
| pan-KRAS degrader 1 | 100 mg/mL (221.95 mM) with ultrasonic warming | [3] |
| Pan KRas-IN-1 | 100 mg/mL (164.56 mM) with ultrasonication | [1] |
| BI-2852 | 100 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a pan-KRAS inhibitor, a common starting point for in vitro experiments.
Methodology:
-
Weighing the Compound: Accurately weigh the desired amount of the pan-KRAS inhibitor powder using a calibrated analytical balance.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the compound.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic water bath to aid dissolution. Gentle warming may also be applied.
-
Aliquoting: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Signaling Pathway
The following diagram illustrates the simplified KRAS signaling pathway, which is the target of this compound.
References
Potential off-target effects of pan-KRAS-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using pan-KRAS-IN-10 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment shows lower than expected potency in my cell line.
A1: Several factors can influence the apparent potency of this compound. Consider the following:
-
Cellular Context: The genetic background of your cell line is crucial. The presence of upstream or downstream mutations in the KRAS signaling pathway can lead to resistance. For example, mutations in receptor tyrosine kinases (RTKs) or downstream effectors like BRAF or PIK3CA can bypass the need for KRAS signaling.[1]
-
Serum Conditions: The concentration of serum in your culture media can impact the activity of the inhibitor. Serum contains growth factors that can activate parallel signaling pathways, potentially masking the effect of KRAS inhibition. Try reducing the serum concentration or using serum-free media for a defined period during your experiment.[2]
-
Adaptive Resistance: Cancer cells can develop adaptive resistance to KRAS inhibitors. This can involve the feedback reactivation of wild-type RAS isoforms (HRAS and NRAS) or other signaling pathways.[1] Consider time-course experiments to assess for rebound signaling.
-
Compound Stability: Ensure proper storage and handling of this compound to maintain its activity. Refer to the manufacturer's instructions for storage conditions.
Q2: How can I confirm that this compound is engaging its target (KRAS) in my cells?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. An increase in the melting temperature of KRAS in the presence of this compound indicates direct binding.
Q3: I am observing unexpected or off-target effects in my experiment. What are the known off-targets of this compound?
A3: While specific off-target data for this compound is not extensively published, pan-KRAS inhibitors as a class are designed for high selectivity. For instance, the pan-KRAS inhibitor BI-2493 has been shown to be highly selective. In a broad panel screening, BI-2493 displayed no significant activity against 403 kinases or a panel of 38 other receptors and enzymes at a concentration of 1µM. This suggests that well-designed pan-KRAS inhibitors can have a very clean off-target profile. However, it is always recommended to empirically validate the specificity in your experimental system.
Q4: My cells are developing resistance to long-term treatment with this compound. What are the potential mechanisms?
A4: Resistance to KRAS inhibitors is a known challenge. Potential mechanisms include:
-
Secondary Mutations in KRAS: Mutations can arise in the drug-binding pocket of KRAS, preventing the inhibitor from binding effectively.
-
Activation of Bypass Pathways: Cancer cells can upregulate alternative signaling pathways to circumvent their dependence on KRAS. This often involves the activation of other receptor tyrosine kinases (RTKs).[1]
-
Upregulation of Wild-Type RAS: Compensatory activation of HRAS and NRAS can reactivate downstream signaling.[1]
To investigate resistance, consider performing genomic sequencing of resistant clones to identify secondary mutations or conducting phosphoproteomic analysis to identify activated bypass pathways.
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following tables summarize representative data for highly selective pan-KRAS inhibitors like BI-2493 and BI-2865. This data can serve as a useful reference for the expected selectivity profile.
Table 1: Representative Selectivity Profile of a Pan-KRAS Inhibitor (BI-2493)
| Target Class | Number of Targets Screened | Off-Target Hits at 1µM |
| Kinases | 403 | 0 |
| GPCRs, NHRs, Transporters, Ion Channels | 38 | 0 |
Data for BI-2493, a structurally distinct but functionally similar pan-KRAS inhibitor.
Table 2: In Vitro Potency of Pan-KRAS Inhibitors Against KRAS-Mutant Cell Lines
| Cell Line | KRAS Mutation | This compound IC50 (nM) |
| AsPC-1 | G12D | 0.7[3] |
| SW480 | G12V | 0.24[3] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to confirm the binding of this compound to KRAS within cells.
-
Cell Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Denaturation:
-
Heat the plate containing the treated cells across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3-5 minutes). This is typically done using a PCR machine with a thermal gradient function.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. This can be achieved through freeze-thaw cycles or by adding the lysis buffer directly to the wells.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KRAS protein in each sample using a standard protein detection method such as Western blotting or an ELISA-based assay.
-
-
Data Interpretation:
-
Plot the amount of soluble KRAS as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates stabilization of KRAS by this compound, confirming target engagement.
-
Signaling Pathways and Experimental Workflows
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing Pan-KRAS-IN-10 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-KRAS-IN-10, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 58, is an inhibitor of KRAS, a protein frequently mutated in human cancers. It has been shown to inhibit the proliferation of cancer cell lines with KRAS mutations, such as AsPC-1 (G12D mutant) and SW480 (G12V mutant), with high potency.[1] Pan-KRAS inhibitors, in general, function by either targeting the inactive (GDP-bound) state of KRAS or by preventing the interaction between KRAS and guanine nucleotide exchange factors (GEFs) like SOS1, which are necessary for KRAS activation.[2] This blockade of KRAS activation leads to the suppression of downstream signaling pathways that drive cell growth and survival.
Q2: What are the common mechanisms of resistance to pan-KRAS inhibitors?
A2: Resistance to pan-KRAS inhibitors can arise through various mechanisms, which can be broadly categorized as:
-
Genetic Alterations:
-
Non-Genetic Alterations:
-
Feedback Reactivation of Signaling Pathways: Inhibition of KRAS can trigger a feedback loop that reactivates downstream pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K/AKT pathways. This reactivation is often mediated by the upregulation and activation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET.[2][5][6]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependency on KRAS signaling for survival and proliferation.
-
Q3: How can I assess the efficacy of this compound in my resistant cell lines?
A3: A multi-faceted approach is recommended to assess the efficacy of this compound:
-
Cell Viability and Proliferation Assays: Determine the half-maximal inhibitory concentration (IC50) of this compound in your cell lines using assays like the CellTiter-Glo® Luminescent Cell Viability Assay. A significant increase in the IC50 value in a resistant cell line compared to a sensitive one is a primary indicator of resistance.
-
Western Blot Analysis: Analyze the phosphorylation status of key downstream signaling proteins such as ERK (pERK) and AKT (pAKT). Effective inhibition by this compound should lead to a decrease in the levels of pERK and pAKT. In resistant cells, you may observe a rebound or sustained phosphorylation of these proteins.
-
Colony Formation Assays: Assess the long-term effect of the inhibitor on the ability of single cells to form colonies. This assay can reveal cytostatic versus cytotoxic effects.
Troubleshooting Guides
Problem 1: High IC50 value for this compound in a known KRAS-mutant cell line.
| Possible Cause | Troubleshooting Step |
| Intrinsic or Acquired Resistance | Verify the KRAS mutation status of your cell line. Perform western blot analysis to check for feedback reactivation of pERK or pAKT. Consider co-treatment with an inhibitor of the reactivated pathway (e.g., an RTK inhibitor or a MEK inhibitor). |
| Incorrect Drug Concentration | Confirm the concentration of your this compound stock solution. Perform a dose-response curve with a wider range of concentrations. |
| Cell Seeding Density | Optimize cell seeding density. High cell density can sometimes mask the inhibitory effects. |
| Assay Incubation Time | Vary the incubation time with the inhibitor. Some effects may only be apparent after longer exposure. |
Problem 2: No decrease in pERK or pAKT levels after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Feedback Reactivation | This is a strong indicator of resistance. Analyze a phospho-RTK array to identify which RTKs are activated. Consider co-treatment with a relevant RTK inhibitor.[5] |
| Ineffective Cell Lysis or Antibody Issues | Ensure complete cell lysis to release all proteins. Use fresh lysis buffer with protease and phosphatase inhibitors. Validate your primary and secondary antibodies using positive and negative controls. |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 1, 4, 24, 48 hours) to determine the optimal time point for observing maximal inhibition and any subsequent rebound in signaling. |
| Drug Inactivity | Test the activity of your this compound on a known sensitive cell line to confirm its potency. |
Quantitative Data
Table 1: IC50 Values of Pan-KRAS Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | Pancreatic | G12D | 0.7 | [1] |
| SW480 | Colorectal | G12V | 0.24 | [1] | |
| Pan KRas-IN-1 | AsPC-1 | Pancreatic | G12D | <2 | [7] |
| A549 | Lung | G12S | <2 | [7] | |
| HCT116 | Colorectal | G13D | <2 | [7] | |
| NCI-H358 | Lung | G12C | <2 | [7] | |
| NCI-H460 | Lung | Q61H | <2 | [7] | |
| NCI-H727 | Lung | G12V | <2 | [7] | |
| PSN-1 | Pancreatic | G12R | <2 | [7] | |
| BAY-293 | PANC-1 | Pancreatic | G12D | ~1000 | [8] |
| MIA PaCa-2 | Pancreatic | G12C | ~1000 | [8] | |
| BI-2852 | PANC-1 | Pancreatic | G12D | >18,830 | [8] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Downstream KRAS Signaling
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the indicated times.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Caption: KRAS signaling pathway and mechanisms of resistance to pan-KRAS inhibitors.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A pan-KRAS inhibitor and its derived degrader elicit multifaceted anti-tumor efficacy in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pan-KRAS Inhibitors
Disclaimer: This technical support center provides guidance on the use of pan-KRAS inhibitors. While the user specified "pan-KRAS-IN-10," publicly available information on a compound with this exact designation is limited. Therefore, the information presented here is based on the established characteristics of well-documented pan-KRAS inhibitors as a class. The troubleshooting advice and protocols are general and may require optimization for your specific molecule and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pan-KRAS inhibitors?
Pan-KRAS inhibitors are small molecules designed to target various mutated forms of the KRAS protein.[1][2] They typically function by binding to KRAS and disrupting its ability to interact with downstream effector proteins, thereby inhibiting the activation of oncogenic signaling pathways like the MAPK and PI3K-AKT cascades.[3][4] Some pan-KRAS inhibitors bind to the inactive (GDP-bound) state of KRAS, preventing its activation, while others may target the active (GTP-bound) state.[5][6]
Q2: I am observing significant variability in my IC50 values between experiments. Could this be due to lot-to-lot variability of the inhibitor?
While lot-to-lot variability in chemical compounds can be a contributing factor, it is crucial to first rule out other potential sources of experimental variation.[7][8] Inconsistent IC50 values are often traced back to factors such as:
-
Cell culture conditions: Cell passage number, confluency, and serum concentration can all impact cellular response to inhibitors.
-
Compound handling: Improper storage, repeated freeze-thaw cycles, and inaccurate dilutions can lead to degradation or concentration errors.[9]
-
Assay parameters: Incubation times, cell seeding density, and the type of viability assay used can all influence the final readout.[10]
Q3: My pan-KRAS inhibitor is showing lower than expected potency in my cellular assays. What could be the reason?
Several factors can contribute to reduced potency:
-
Compound Solubility and Stability: Ensure the inhibitor is fully dissolved in the appropriate solvent and that the stock solutions are stored correctly to prevent degradation.[9][11] Some compounds may have limited stability in aqueous media.
-
Cell Line Specific Effects: The sensitivity to a pan-KRAS inhibitor can vary significantly between different cancer cell lines, even those with the same KRAS mutation.[10][12][13] This can be due to the influence of other signaling pathways or the presence of resistance mechanisms.
-
Feedback Mechanisms: Cancer cells can sometimes activate feedback loops in the KRAS signaling pathway to overcome inhibition, leading to a rebound in downstream signaling and reduced inhibitor efficacy over time.[12]
Q4: Can I use pan-KRAS inhibitors in animal models?
Yes, several pan-KRAS inhibitors have demonstrated in vivo efficacy in various xenograft and patient-derived organoid models.[6][14] However, formulation and delivery are critical for in vivo studies. It is important to use a vehicle that ensures adequate solubility and bioavailability of the compound. Refer to the manufacturer's guidelines or published studies for appropriate formulation protocols.
Troubleshooting Guides
Issue 1: Inconsistent Results and Suspected Lot-to-Lot Variability
If you suspect lot-to-lot variability is impacting your experiments, a systematic approach is necessary to identify the source of the inconsistency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Low Potency or Lack of Cellular Activity
If the pan-KRAS inhibitor is not showing the expected level of activity in your cellular assays, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Verify the recommended solvent and concentration for stock solutions. Use sonication or gentle warming if necessary to ensure complete dissolution. Prepare fresh dilutions in pre-warmed media for cellular assays. |
| Compound Degradation | Aliquot stock solutions to minimize freeze-thaw cycles.[9] Store aliquots at the recommended temperature, protected from light. |
| Incorrect Assay Conditions | Optimize cell seeding density and incubation time. Different cell lines may require different treatment durations for optimal inhibitor effect. Consider using a more sensitive cell viability assay (e.g., ATP-based vs. metabolic-based). |
| Cell Line Resistance | Confirm the KRAS mutation status of your cell line. Be aware that some KRAS mutations (e.g., G12R, Q61) may be less sensitive to certain pan-KRAS inhibitors.[15] Consider testing a panel of cell lines with different KRAS mutations. |
| Feedback Activation | Analyze downstream signaling markers (e.g., p-ERK, p-AKT) at different time points to assess for pathway reactivation.[12] |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of the pan-KRAS inhibitor in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add the serially diluted compound.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (typically 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay.[10]
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the pan-KRAS inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in activating downstream signaling cascades.
References
- 1. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. glpbio.com [glpbio.com]
- 12. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drugging the ‘undruggable’ KRAS: breakthroughs, challenges, and opportunities in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. News - pan-KRAS inhibitor - LARVOL VERI [veri.larvol.com]
- 15. resources.revvity.com [resources.revvity.com]
Minimizing cytotoxicity of pan-KRAS-IN-10 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of pan-KRAS-IN-10 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor that targets various mutated forms of the KRAS protein. KRAS is a key signaling protein that, when mutated, can drive cancer cell growth and proliferation. This compound works by inhibiting the activity of these mutated KRAS proteins, thereby blocking downstream signaling pathways essential for tumor cell survival.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound have been reported in the nanomolar range for specific cancer cell lines, indicating high potency. For example, the IC50 is 0.7 nM in AsPC-1 cells (pancreatic, G12D mutant) and 0.24 nM in SW480 cells (colorectal, G12V mutant)[1]. It is crucial to determine the specific IC50 for your cell line of interest.
Q3: Is cytotoxicity a known issue with pan-KRAS inhibitors in long-term experiments?
A3: Yes, due to their potent and broad activity against various KRAS mutants, pan-KRAS inhibitors can exhibit cytotoxicity, especially in long-term cell culture.[2] This can be due to on-target effects in highly dependent cell lines or potential off-target activities. Careful dose optimization and monitoring of cell health are essential.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The stability of the compound in your specific cell culture medium should be considered for long-term experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
Possible Cause 1: On-target toxicity in highly sensitive cell lines.
-
Solution: Perform a detailed dose-response curve to determine a narrower optimal concentration range. Start with concentrations well below the published IC50 values and gradually increase the dose. For long-term studies, the optimal concentration may be significantly lower than that used for short-term assays.
Possible Cause 2: Off-target effects of the inhibitor.
-
Solution:
-
Concentration Reduction: Use the lowest effective concentration of this compound.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 2 days on, 2 days off) to allow cells to recover, which may reduce cumulative toxicity while maintaining pathway inhibition.
-
Control Experiments: Include a control cell line that does not have a KRAS mutation to assess off-target cytotoxicity.
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
Issue 2: Inconsistent or Non-reproducible Results in Long-Term Assays
Possible Cause 1: Degradation of the inhibitor in culture medium.
-
Solution: Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration of the active compound.
Possible Cause 2: Changes in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell density, passage number, and media composition. Long-term experiments are particularly sensitive to minor variations.
Possible Cause 3: Development of resistance.
-
Solution: Monitor key downstream markers of KRAS signaling (e.g., p-ERK, p-AKT) over the course of the experiment to confirm sustained pathway inhibition. A rebound in signaling may indicate the emergence of resistance mechanisms.
Quantitative Data Summary
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | AsPC-1 | G12D | 0.7 | [1] |
| This compound | SW480 | G12V | 0.24 | [1] |
| BAY-293 | Various NSCLC | Multiple | 1,290 - 17,840 | [3] |
| BAY-293 | Various CRC | Multiple | 1,150 - 5,260 | [3] |
| BAY-293 | Various PDAC | Multiple | 950 - 6,640 | [3] |
| BI-2852 | Various NSCLC | Multiple | 4,630 - >100,000 | [3] |
| BI-2852 | Various CRC | Multiple | 19,210 - >100,000 | [3] |
| BI-2852 | Various PDAC | Multiple | 18,830 - >100,000 | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration for Long-Term Viability Assays
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the intended duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A recommended starting range is from 0.01 nM to 100 nM, including a vehicle control (e.g., DMSO).
-
Treatment: Add the diluted compound to the respective wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 7, 10, or 14 days).
-
Medium Change: Replenish the medium with freshly prepared inhibitor every 2-3 days.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method such as a resazurin-based assay or a crystal violet staining assay.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration to determine the concentration that maintains a high level of viability while still showing an effect on cell proliferation.
Protocol 2: Long-Term Cytotoxicity Assay using a Real-Time Cell Analyzer
-
Cell Seeding: Seed cells in a specialized electronic microplate compatible with a real-time cell analysis system.
-
Baseline Measurement: Allow cells to attach and grow for 12-24 hours, monitoring the cell index to establish a baseline.
-
Treatment: Add a range of concentrations of this compound, determined from the long-term viability assay (Protocol 1), to the wells.
-
Real-Time Monitoring: Place the plate back into the analyzer and continuously monitor the cell index over the desired experimental duration.
-
Data Analysis: Analyze the kinetic data to observe the dynamic effects of the inhibitor on cell proliferation and cytotoxicity. This method allows for the identification of subtle cytotoxic effects over time.
Visualizations
KRAS Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Pan-KRAS-IN-10 Versus Sotorasib in KRAS G12C Cells
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel pan-KRAS inhibitor, pan-KRAS-IN-10, and the FDA-approved KRAS G12C-specific inhibitor, sotorasib. This analysis is based on currently available data and aims to objectively present their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
Sotorasib (formerly AMG 510) is a first-in-class covalent inhibitor that has shown significant clinical activity against KRAS G12C-mutated tumors. It specifically and irreversibly binds to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. In contrast, this compound is a novel, investigational pan-KRAS inhibitor. While specific data on its activity in KRAS G12C cells is limited in publicly available literature, patent filings suggest a distinct mechanism of action involving the formation of a ternary complex with cyclophilin A and KRAS, thereby inhibiting downstream signaling. This guide synthesizes the available preclinical data for both compounds, offering a framework for understanding their potential applications and limitations in the context of KRAS G12C-driven cancers.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Sotorasib
| Compound | Target(s) | Cell Line | KRAS Mutation | IC50 (nM) | Citation(s) |
| This compound | Pan-KRAS | AsPC-1 | G12D | 0.7 | |
| SW480 | G12V | 0.24 | |||
| Sotorasib | KRAS G12C | NCI-H358 | G12C | ~6 - 81.8 | [1] |
| MIA PaCa-2 | G12C | ~9 | [1] | ||
| NCI-H23 | G12C | 690.4 | [1] | ||
| Various KRAS G12C cell lines | G12C | 4 - 32 | [2] |
*Data for this compound is derived from a supplier's product page and a patent application; specific peer-reviewed studies detailing its activity in KRAS G12C cells are not yet publicly available.
Mechanism of Action
Sotorasib: Covalent Inhibition of KRAS G12C
Sotorasib is a highly selective, irreversible inhibitor of the KRAS G12C mutant protein. The G12C mutation introduces a cysteine residue that is not present in the wild-type protein. Sotorasib's mechanism relies on its acrylamide "warhead" which forms a covalent bond with the thiol group of this mutant cysteine. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the MAPK signaling pathway.[3]
This compound: A Novel Ternary Complex-Mediated Inhibition
Based on patent literature, this compound employs a novel mechanism of action distinct from direct covalent inhibition. It is proposed to act as a "molecular glue," inducing the formation of a ternary complex between the KRAS protein and an intracellular chaperone protein, cyclophilin A. This complex sterically hinders the interaction of KRAS with its downstream effectors, such as RAF, thus blocking the activation of the MAPK and PI3K-AKT signaling pathways. This mechanism suggests that its activity may not be restricted to a specific KRAS mutation.
Signaling Pathway Diagrams
Caption: Simplified KRAS signaling pathway and proposed mechanisms of action for sotorasib and this compound.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay is fundamental for determining the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or sotorasib (e.g., from 0.001 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression.
Caption: A typical experimental workflow for a cell viability assay.
Western Blotting for Downstream Signaling Analysis
This technique is used to assess the impact of the inhibitors on the phosphorylation status of key proteins in the KRAS signaling pathway.
Protocol:
-
Cell Treatment: Seed KRAS G12C cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound or sotorasib at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
GTP-RAS Pulldown Assay
This assay specifically measures the levels of active, GTP-bound RAS in cells following inhibitor treatment.
Protocol:
-
Cell Treatment and Lysis: Treat KRAS G12C cells with the inhibitors as described for Western blotting. Lyse the cells in a magnesium-containing lysis buffer.
-
Affinity Precipitation: Incubate the cell lysates with RAF-RBD (RAS-binding domain of RAF) beads, which specifically bind to GTP-bound RAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the levels of active RAS by Western blotting using a pan-RAS or KRAS-specific antibody. Analyze a portion of the total cell lysate to determine the total RAS levels.
-
Analysis: Compare the levels of GTP-bound RAS in treated versus untreated cells.
Conclusion
Sotorasib represents a significant advancement in the targeted therapy of KRAS G12C-mutated cancers, with a well-defined mechanism of action and demonstrated clinical efficacy. This compound, while still in the early stages of development, presents a potentially broader therapeutic strategy with its novel mechanism of inducing a ternary complex. However, a direct comparison of their performance in KRAS G12C cells is currently hampered by the limited availability of public data for this compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to determine its efficacy and safety profile relative to established KRAS G12C inhibitors like sotorasib. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other emerging KRAS inhibitors.
References
Pan-KRAS-IN-10 vs. Adagrasib: A Comparative Guide for Researchers in KRAS-Mutated Cancers
A detailed comparison of the pan-KRAS inhibitor, pan-KRAS-IN-10, and the clinically approved KRAS G12C-specific inhibitor, adagrasib, for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their mechanisms of action, preclinical efficacy, and the experimental data available to date.
This guide offers a comprehensive comparison of two distinct therapeutic agents targeting KRAS-mutated cancers: the preclinical pan-KRAS inhibitor, this compound, and the FDA-approved KRAS G12C-specific inhibitor, adagrasib. While adagrasib has a well-documented profile with extensive clinical data, information on this compound is currently limited to early-stage preclinical findings. This comparison aims to provide a clear overview based on the available scientific literature and public data.
Mechanism of Action and Target Specificity
Adagrasib is a highly selective, covalent inhibitor of the KRAS G12C mutant protein. It irreversibly binds to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1][2][3][4] This prevents the downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[2][3]
This compound , as its name suggests, is a pan-inhibitor of mutated KRAS. While detailed mechanistic studies are not yet publicly available, its activity against cell lines with KRAS G12D and G12V mutations indicates a broader inhibitory profile compared to adagrasib. It is hypothesized to act on multiple KRAS mutants, a significant feature given that mutations other than G12C are prevalent in major cancers like pancreatic and colorectal cancer.
The fundamental difference in their mechanism lies in their target specificity. Adagrasib's targeted approach is effective in a defined patient population with the KRAS G12C mutation, whereas this compound holds the potential to address a wider range of KRAS-driven malignancies.
Signaling Pathway of KRAS and Points of Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 3. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Pan-KRAS Inhibitors: Evaluating the Efficacy of Pan-KRAS-IN-10
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of inhibiting the oncogenic activity of KRAS, a protein long considered "undruggable," has ushered in a new era of targeted cancer therapy. While early efforts focused on specific KRAS mutations, the development of pan-KRAS inhibitors, which target multiple KRAS variants, holds the promise of broader therapeutic applicability. This guide provides a comparative analysis of the preclinical efficacy of pan-KRAS-IN-10 against other notable pan-KRAS inhibitors, supported by available experimental data.
Executive Summary
This compound has demonstrated potent and specific inhibitory activity against cancer cell lines harboring KRAS mutations. This guide compares its efficacy, based on half-maximal inhibitory concentration (IC50) values, with other pan-KRAS inhibitors such as LY-4066434, Daraxonrasib (RMC-6236), ADT-007, BI-2852, and BAY-293. The comparison highlights the varying potencies of these inhibitors across different KRAS-mutated cell lines and provides insights into their mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to aid researchers in their evaluation.
Data Presentation: Comparative Efficacy of Pan-KRAS Inhibitors
The following table summarizes the reported IC50 values of this compound and other pan-KRAS inhibitors in various cancer cell lines. This data allows for a direct comparison of their anti-proliferative activities.
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) |
| This compound (Compound 58) | AsPC-1 | G12D | 0.7[1] |
| SW480 | G12V | 0.24[1] | |
| LY-4066434 | Various | G12C | 12[2] |
| Various | G12D, G12V, G12A, G13D | Not specified[2] | |
| Daraxonrasib (RMC-6236) | HPAC | G12D | 1.2[3] |
| Capan-2 | G12V | 1.4[3] | |
| ADT-007 | MIA PaCa-2 | G12C | 2[4][5] |
| HCT 116 | G13D | 5[4][5][6] | |
| BI-2852 | NCI-H358 | G12C | 5,800 (EC50)[7] |
| Various PDAC cell lines | Various | 18,830 - >100,000[8] | |
| BAY-293 | AsPC-1 | G12D | 3,160[8] |
| K-562 (WT) | Wild-Type | 1,090[9][10] | |
| MOLM-13 (WT) | Wild-Type | 995[9][10] | |
| NCI-H358 | G12C | 3,480[9][10] | |
| Calu-1 | G12C | 3,190[9][10] |
Mechanisms of Action: Diverse Strategies to Inhibit a Common Target
Pan-KRAS inhibitors employ various mechanisms to block the oncogenic signaling driven by mutant KRAS. Understanding these differences is crucial for developing effective therapeutic strategies.
-
This compound (Compound 58): The precise mechanism of action is not yet fully detailed in publicly available literature. However, its potent, nanomolar IC50 values suggest a direct and high-affinity interaction with mutant KRAS proteins.
-
LY-4066434: This is an oral, non-covalent pan-KRAS inhibitor that targets the inactive, GDP-bound state of KRAS. It shows selectivity for various KRAS mutations, including G12D, G12V, G12C, G13D, G12A, and G12S, while sparing HRAS and NRAS.
-
Daraxonrasib (RMC-6236): This is a non-covalent inhibitor that targets the active, GTP-bound state of RAS proteins (RAS(ON)). It acts as a "molecular glue," forming a tri-complex with RAS and cyclophilin A, which blocks the interaction of RAS with its downstream effectors like RAF.[11] This mechanism allows it to inhibit a broad spectrum of KRAS mutations.[11]
-
ADT-007: This pan-RAS inhibitor binds to RAS in a nucleotide-free transitional state, preventing the loading of GTP and subsequent activation.[6][12] This disruption of effector binding, such as with RAF and PI3K, leads to the suppression of downstream MAPK and AKT signaling pathways, ultimately inducing mitotic arrest and apoptosis.[6][13]
-
BI-2852: This inhibitor binds to a pocket between the switch I and II regions of both active and inactive forms of KRAS.[14] This binding sterically hinders the interaction of KRAS with guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effectors.[14]
-
BAY-293: This compound functions as a SOS1 inhibitor, disrupting the interaction between KRAS and Son of Sevenless 1 (SOS1), a key GEF responsible for activating RAS. By preventing this interaction, BAY-293 blocks the reloading of KRAS with GTP, thereby inhibiting its activation.[10][15]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of pan-KRAS inhibitors.
Cell Viability/Proliferation Assay (Example using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS-mutated cancer cell lines (e.g., AsPC-1, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pan-KRAS inhibitors (e.g., this compound)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pan-KRAS inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for KRAS Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key downstream effectors of the KRAS signaling pathway, such as ERK and AKT.
Materials:
-
KRAS-mutated cancer cell lines
-
Pan-KRAS inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pan-KRAS inhibitor at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[16]
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in mediating downstream signaling pathways that drive cell proliferation and survival. Pan-KRAS inhibitors aim to block these pathways at a critical node.
Caption: Simplified KRAS signaling cascade and the point of intervention for pan-KRAS inhibitors.
Experimental Workflow for Efficacy Comparison
The following diagram outlines a typical workflow for comparing the efficacy of different pan-KRAS inhibitors in vitro.
Caption: A streamlined workflow for in vitro comparison of pan-KRAS inhibitor efficacy.
Conclusion
References
- 1. Ildong Pharmaceutical describes new GTPase KRAS inhibitors | BioWorld [bioworld.com]
- 2. Loxo Oncology’s LY-4066434 demonstrates efficacy in KRAS-mutant models | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. opnme.com [opnme.com]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
Pan-KRAS Inhibitors: A Comparative Analysis of pan-KRAS-IN-10 and BI-2852 in Pancreatic Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two pan-KRAS inhibitors, pan-KRAS-IN-10 and BI-2852, with a focus on their performance in pancreatic cancer models. The information is based on available preclinical data.
Pancreatic ductal adenocarcinoma (PDAC) is a malignancy with a dire prognosis, largely driven by mutations in the KRAS oncogene present in over 90% of cases.[1] The development of direct KRAS inhibitors has been a significant challenge. This guide compares two pan-KRAS inhibitors, this compound and BI-2852, which are capable of inhibiting multiple KRAS mutants.
Mechanism of Action
BI-2852 is a well-characterized small molecule inhibitor that targets the switch I/II pocket of the KRAS protein.[2] By binding to this pocket, BI-2852 effectively blocks the interaction of KRAS with its upstream activators (guanine nucleotide exchange factors, GEFs) and downstream effectors, thereby inhibiting signaling pathways crucial for cancer cell proliferation and survival.[2] BI-2852 is known to bind to both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS.
This compound is described as a potent inhibitor of mutant KRAS. While its precise binding site has not been publicly disclosed in detail, its "pan-KRAS" designation suggests it is effective against multiple KRAS variants. Its mechanism is presumed to involve the disruption of KRAS-mediated downstream signaling.
Comparative Efficacy in Pancreatic Cancer Cell Lines
Available data, primarily from independent studies, indicates a significant difference in the potency of this compound and BI-2852 in pancreatic and other cancer cell lines.
| Inhibitor | Cell Line | KRAS Mutation | IC50 | Source |
| This compound | AsPC-1 (Pancreatic) | G12D | 0.7 nM | [3] |
| SW480 (Colorectal) | G12V | 0.24 nM | [3] | |
| BI-2852 | Multiple PDAC cell lines | Various | 18.83 to >100 µM | [1] |
| Multiple CRC cell lines | Various | 19.21 to >100 µM | [1] |
It is important to note that these values are from different studies and not from a head-to-head comparison. However, the data strongly suggests that This compound exhibits substantially higher potency , with IC50 values in the sub-nanomolar range, compared to BI-2852, which shows activity in the micromolar range in pancreatic cancer cell lines. In one study, the limited potency of BI-2852 in PDAC cell lines led the researchers to choose a different pan-KRAS inhibitor for further investigation.[1]
Experimental Protocols
Below are generalized experimental protocols for the types of assays typically used to evaluate the efficacy of KRAS inhibitors.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Pancreatic cancer cells (e.g., AsPC-1) are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the KRAS inhibitor (e.g., this compound or BI-2852) or DMSO as a vehicle control.
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and the data is normalized to the vehicle-treated controls. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for Downstream Signaling
-
Cell Treatment: Pancreatic cancer cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with the KRAS inhibitor at various concentrations for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH).
-
Detection: After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
Caption: Simplified KRAS signaling pathway and points of inhibition.
Caption: General workflow for preclinical evaluation of KRAS inhibitors.
Summary and Conclusion
Based on the currently available data, This compound demonstrates significantly greater potency against mutant KRAS pancreatic cancer cells in vitro compared to BI-2852. The sub-nanomolar IC50 values of this compound are indicative of a highly effective compound. In contrast, BI-2852 shows weaker activity in the micromolar range in similar models.
For researchers in the field of KRAS-targeted therapies, this compound appears to be a more promising candidate for further investigation in pancreatic cancer models. However, it is crucial to acknowledge that this comparison is based on data from separate studies. A direct head-to-head comparison in a comprehensive panel of pancreatic cancer models, including in vivo studies, would be necessary to definitively determine the superior compound.
Further research should focus on elucidating the detailed mechanism of action of this compound, its selectivity profile, and its efficacy in in vivo models of pancreatic cancer.
References
A Comparative Guide to Pan-KRAS Inhibitors: pan-KRAS-IN-10 vs. BAY-293 in the Context of Lung Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two pan-KRAS inhibitors, pan-KRAS-IN-10 and BAY-293, with a focus on their relevance to lung cancer cell lines. Crucially, this analysis highlights the current disparity in publicly available experimental data for these two compounds.
While both agents are categorized as pan-KRAS inhibitors, the extent of their characterization in the scientific literature differs significantly. BAY-293 has been the subject of multiple preclinical studies, providing a foundational understanding of its mechanism and activity in various cancer models, including non-small cell lung cancer (NSCLC). In contrast, public domain information on this compound is presently limited, with no specific experimental data available for lung cancer cell lines. This guide, therefore, presents a comprehensive summary of the existing data for BAY-293 and the currently available information for this compound to aid researchers in their investigations.
Overview of this compound and BAY-293
| Feature | This compound | BAY-293 |
| Reported Mechanism of Action | Direct KRAS inhibitor (presumed) | Inhibitor of the KRAS-SOS1 interaction[1][2] |
| Target | KRAS[3] | Son of Sevenless 1 (SOS1)[1][2] |
| Inhibitor Type | Pan-KRAS inhibitor[3] | Pan-KRAS inhibitor[4][5][6] |
| Publicly Available Data in Lung Cancer Cell Lines | None | Yes[4][7] |
Mechanism of Action
BAY-293 functions as a potent inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that is crucial for the activation of RAS proteins, including KRAS.[1][8] By disrupting the interaction between KRAS and SOS1, BAY-293 prevents the exchange of GDP for GTP, thereby locking KRAS in its inactive state and inhibiting downstream signaling pathways, such as the RAF-MEK-ERK pathway.[1][9]
The precise mechanism of action for this compound has not been detailed in publicly available literature. It is described as a direct inhibitor of KRAS, suggesting it may bind to the KRAS protein itself to prevent its activation or interaction with downstream effectors.[3]
Performance in Lung Cancer Cell Lines
BAY-293:
Experimental data has demonstrated the cytotoxic activity of BAY-293 in non-small cell lung cancer (NSCLC) cell lines. One study reported IC50 values for BAY-293 in a panel of four NSCLC cell lines, showing a range of sensitivities.[4] For instance, the KRAS-mutated NCI-H23 cell line showed low sensitivity to BAY-293.[4] Other studies have highlighted the synergistic effects of BAY-293 when combined with other targeted therapies, such as KRAS G12C inhibitors, in lung adenocarcinoma cells.[7]
| Cell Line | KRAS Mutation | BAY-293 IC50 (µM) | Reference |
| NCI-H23 | G12C | Low sensitivity | [4] |
| BH828 | EGFR Del19 | 1.7 | [4] |
| BH837 | EGFR Del19 | 3.7 | [4] |
| IVIC-A | EGFR Del19 | Not specified | [4] |
| NCI-H358 | G12C | 3.48 | [9] |
| Calu-1 | G12C | 3.19 | [9] |
This compound:
To date, there is no publicly available experimental data detailing the performance of this compound in any lung cancer cell lines. The only reported IC50 values are for the pancreatic adenocarcinoma cell line AsPC-1 (G12D mutant) at 0.7 nM and the colorectal cancer cell line SW480 (G12V mutant) at 0.24 nM.[3]
Experimental Protocols
To facilitate further research and a more direct comparison of these and other KRAS inhibitors, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Plate lung cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the KRAS inhibitor (e.g., this compound or BAY-293) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot for Downstream Signaling:
Western blotting can be used to assess the phosphorylation status of key proteins in the KRAS downstream signaling cascade, such as ERK and AKT.
-
Cell Lysis: Treat cells with the KRAS inhibitor for a defined period, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total ERK and AKT.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
BAY-293 is a well-characterized pan-KRAS inhibitor that acts by disrupting the KRAS-SOS1 interaction. There is a growing body of preclinical data on its activity in various cancer cell lines, including some non-small cell lung cancer lines, which supports its use as a valuable tool for cancer research.
Conversely, this compound is a novel compound with very limited publicly available information. While it is reported to be a potent pan-KRAS inhibitor in specific pancreatic and colorectal cancer cell lines, there is a clear absence of data regarding its mechanism of action and its efficacy in lung cancer models.
For researchers in the field of lung cancer, BAY-293 currently represents a more established research tool with a clearer mechanism and a baseline of activity data. Further investigation is critically needed to determine the potential of this compound in this context and to enable a direct and meaningful comparison with other pan-KRAS inhibitors like BAY-293. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY-293 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Pan-KRAS-IN-10 Cross-reactivity with RAS Isoforms
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity profile of the pan-KRAS inhibitor, pan-KRAS-IN-10, against other RAS isoforms, namely HRAS and NRAS. Due to the limited publicly available data on this compound's direct binding and inhibitory activity against HRAS and NRAS, this guide leverages data from other well-characterized pan-KRAS inhibitors to provide a framework for understanding potential selectivity.
This compound (also known as Compound 58) has been identified as a potent inhibitor of mutant KRAS. It demonstrates significant anti-proliferative activity in cancer cell lines harboring KRAS G12D and G12V mutations, with IC50 values of 0.7 nM and 0.24 nM, respectively[1][2]. While this highlights its potency against KRAS, a comprehensive understanding of its selectivity across the highly homologous RAS family is crucial for predicting its therapeutic window and potential off-target effects.
Isoform Selectivity of Pan-KRAS Inhibitors
The RAS family of small GTPases, comprising KRAS, HRAS, and NRAS, share a high degree of sequence and structural similarity, making the development of isoform-specific inhibitors challenging. However, subtle differences in amino acid residues can be exploited to achieve selectivity.
Several pan-KRAS inhibitors, such as BI-2865 and BI-2493, have been developed to target KRAS in its inactive, GDP-bound state while sparing HRAS and NRAS[3][4][5]. This selectivity is often attributed to specific amino acid differences between the isoforms[6]. For instance, a key histidine residue at position 95 in KRAS is replaced by leucine in NRAS and glutamine in HRAS, providing a structural basis for selective inhibitor binding[6].
While direct comparative data for this compound is not available, the table below presents the inhibitory concentrations for this compound against mutant KRAS cell lines and contrasts it with the isoform selectivity profile of the well-studied pan-KRAS inhibitor, BI-2865.
Quantitative Comparison of Inhibitor Activity
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | AsPC-1 (KRAS G12D) | Cell Proliferation | 0.7 | [1] |
| SW480 (KRAS G12V) | Cell Proliferation | 0.24 | [1] | |
| BI-2865 | KRAS (splice variants 4A/4B) | Cellular Activation | < 10 | [5] |
| NRAS | Cellular Activation | 5,000 - 10,000 | [5] | |
| HRAS | Cellular Activation | 5,000 - 10,000 | [5] |
Experimental Protocols for Assessing Cross-reactivity
To determine the cross-reactivity of a pan-KRAS inhibitor, a series of biochemical and cell-based assays are typically employed.
Biochemical Assays for Direct Binding Affinity
Surface Plasmon Resonance (SPR): This technique measures the direct binding of the inhibitor to purified RAS isoforms in real-time, allowing for the determination of association and dissociation rate constants, and ultimately the binding affinity (KD).
-
Protocol Outline:
-
Immobilize purified, recombinant KRAS, HRAS, and NRAS proteins (in both GDP and GTP-bound states) on separate sensor chips.
-
Flow a series of concentrations of the test inhibitor over the sensor chips.
-
Measure the change in the SPR signal to determine the binding kinetics and affinity.
-
Biochemical Assays for Inhibitory Activity
Nucleotide Exchange Assays: These assays measure the ability of an inhibitor to block the exchange of GDP for GTP, a critical step in RAS activation.
-
Protocol Outline:
-
Incubate purified RAS isoforms (KRAS, HRAS, NRAS) with a fluorescently labeled GDP analog.
-
Add a guanine nucleotide exchange factor (GEF), such as SOS1, and an excess of unlabeled GTP in the presence of varying concentrations of the inhibitor.
-
Monitor the decrease in fluorescence as the labeled GDP is displaced, allowing for the calculation of the inhibitor's IC50 value for each RAS isoform.
-
Cell-Based Assays for Cellular Potency and Selectivity
Isogenic Cell Line Proliferation Assays: This method utilizes cell lines that are genetically identical except for the expression of a specific RAS isoform.
-
Protocol Outline:
-
Culture isogenic cell lines engineered to express only KRAS, HRAS, or NRAS.
-
Treat the cells with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), assess cell viability or proliferation using a method such as the CellTiter-Glo® assay.
-
Determine the IC50 value for each cell line to compare the inhibitor's potency against each RAS isoform in a cellular context.
-
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the RAS signaling pathway targeted by pan-KRAS inhibitors and a typical experimental workflow for evaluating inhibitor selectivity.
Caption: RAS signaling pathway and the inhibitory action of a pan-KRAS inhibitor.
Caption: Experimental workflow for determining the cross-reactivity of a pan-KRAS inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
Efficacy of pan-KRAS-IN-10 in Sotorasib-Resistant Models: A Data-Driven Comparison
A comprehensive review of publicly available scientific literature and preclinical data reveals a significant information gap regarding the efficacy of a compound specifically designated as "pan-KRAS-IN-10" in sotorasib-resistant cancer models. The compound, also listed as "Compound 58" by some vendors, has limited published data on its biological activity, with no specific studies identified that evaluate its performance in the context of resistance to KRAS G12C inhibitors like sotorasib.
The primary available information for a compound referred to as "this compound" or "Compound 58" comes from a patent application and a commercial vendor.[1] This information indicates that the compound inhibits the proliferation of cancer cell lines with KRAS G12D (AsPC-1) and G12V (SW480) mutations, with IC50 values of 0.7 nM and 0.24 nM, respectively.[1] However, this is distinct from the KRAS G12C mutation targeted by sotorasib, and no data is provided on its activity in sotorasib-resistant cell lines or models.
It is important to note that searches for "Compound 58" also yield information on a different molecule, KS-58, which is a K-Ras(G12D)-inhibitory peptide.[2][3] This peptide has been shown to have anti-cancer activity in preclinical models with the KRAS G12D mutation.[2][3] However, as a peptide targeting a different KRAS mutation, it is not a suitable pan-KRAS inhibitor for comparison in the context of sotorasib resistance.
Given the absence of specific data for "this compound," a direct comparison guide as requested cannot be constructed. However, to address the core interest of the audience in overcoming sotorasib resistance with pan-KRAS inhibition strategies, we can provide a comparative overview of a well-documented alternative, the SOS1 inhibitor BI-3406 , which functions as a pan-KRAS inhibitor by blocking the interaction between KRAS and the guanine nucleotide exchange factor SOS1.
Alternative for Consideration: The Pan-KRAS Inhibitor BI-3406 in Sotorasib Combination
BI-3406 has been investigated in preclinical studies as a strategy to enhance the efficacy of and overcome resistance to KRAS G12C inhibitors.
Experimental Data Summary
The following table summarizes key preclinical findings for BI-3406 in combination with KRAS G12C inhibitors.
| Experimental Model | Treatment | Key Findings | Reference |
| H358 Lung Adenocarcinoma Cells (KRAS G12C) | BI-3406 + Sotorasib/Adagrasib | Synergistic inhibition of cell growth in both 2D and 3D cultures. | [4][5] |
| Sotorasib-Resistant H23ARC11 Cells (MET Amplification) | BI-3406 + Sotorasib | Combination decreased KRAS-GTP and NRAS-GTP levels more effectively than either agent alone, leading to decreased ERK phosphorylation. | [6] |
| KRAS G12C-mutated Lung Adenocarcinoma Models | BI-3406 + KRAS G12C inhibitors | Delayed the development of acquired resistance to sotorasib and adagrasib. | [4][5] |
Mechanism of Action and Signaling Pathways
Sotorasib is a covalent inhibitor that specifically targets the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state. Resistance to sotorasib can emerge through various mechanisms, including the reactivation of wild-type RAS isoforms (HRAS and NRAS) or feedback activation of upstream signaling pathways that promote the loading of GTP onto KRAS.
BI-3406, by inhibiting the interaction between SOS1 and KRAS, prevents the exchange of GDP for GTP, thereby reducing the pool of active, GTP-bound KRAS, regardless of its mutation status. This dual targeting of both mutant KRAS G12C (by sotorasib) and the general KRAS activation mechanism (by BI-3406) provides a rational basis for their combined use to overcome resistance.
Figure 1. Simplified KRAS signaling pathway and points of intervention for Sotorasib and BI-3406.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of KRAS inhibitors in sotorasib-resistant models.
Cell Viability and Synergy Assays:
-
Cell Culture: Sotorasib-resistant cell lines (e.g., H23ARC11) are cultured under standard conditions, often in the presence of sotorasib to maintain the resistant phenotype.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations of the pan-KRAS inhibitor (e.g., BI-3406) and sotorasib.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as CellTiter-Glo® (Promega) which quantifies ATP levels.
-
Synergy Analysis: The combination index (CI) is calculated using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blotting for Signaling Pathway Analysis:
-
Cell Lysis: Resistant cells are treated with the inhibitors for a specified time, then lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS-GTP) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies:
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with sotorasib-resistant cancer cells.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, sotorasib alone, pan-KRAS inhibitor alone, combination).
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Figure 2. General experimental workflow for evaluating KRAS inhibitors in resistant models.
Conclusion
While there is a lack of specific efficacy data for "this compound" in sotorasib-resistant models, the broader strategy of employing pan-KRAS inhibitors, such as the SOS1 inhibitor BI-3406, in combination with KRAS G12C-specific inhibitors, presents a promising approach to overcoming resistance. The preclinical data for BI-3406 demonstrates a clear synergistic effect with sotorasib, leading to enhanced tumor cell killing and delayed onset of resistance. Further research is warranted to explore the clinical potential of this and other pan-KRAS inhibition strategies in patients who have developed resistance to sotorasib and other KRAS G12C-targeted therapies. Researchers interested in "this compound" are encouraged to seek direct information from the manufacturer or conduct independent studies to characterize its activity in relevant sotorasib-resistant models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generation of KS-58 as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Benchmarking a Novel Pan-KRAS Inhibitor: A Comparative Analysis of pan-KRAS-IN-10 and Emerging KRAS Degraders
For Immediate Release
In the relentless pursuit of effective therapies against KRAS-mutant cancers, a novel pan-KRAS inhibitor, pan-KRAS-IN-10, has emerged as a potent agent. This guide provides a comprehensive comparison of this compound against the next wave of cancer therapeutics: novel KRAS degraders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of performance data, experimental methodologies, and the underlying mechanisms of action.
Introduction: The Evolving Landscape of KRAS-Targeted Therapies
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and resistance to conventional therapies. For decades, KRAS was considered "undruggable" due to its challenging molecular structure. The advent of targeted therapies has led to the development of specific inhibitors, and more recently, a new class of molecules known as degraders.
This compound (Compound 58) is a potent, cell-permeable inhibitor that has demonstrated significant anti-proliferative activity against cancer cell lines harboring KRAS mutations, particularly G12D and G12V.[1] In contrast, novel KRAS degraders represent a paradigm shift in targeting KRAS. These molecules, often designed as proteolysis-targeting chimeras (PROTACs) or leveraging other degradation pathways, are engineered to eliminate the KRAS protein entirely rather than simply inhibiting its function. This guide will benchmark this compound against a selection of these innovative degraders.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and KRAS degraders lies in their mechanism of action.
This compound , like other pan-KRAS inhibitors such as BI-2852 and BAY-293, is believed to function by disrupting the interaction between KRAS and its upstream activators or downstream effectors. A common mechanism for this class of inhibitors is the interference with the Son of Sevenless (SOS1)-mediated nucleotide exchange, which is crucial for KRAS activation. By preventing this interaction, these inhibitors lock KRAS in its inactive, GDP-bound state, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Novel KRAS Degraders employ a distinct and catalytic mechanism. They act as molecular bridges, bringing the target KRAS protein into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of KRAS, marking it for degradation by the proteasome. This process results in the physical elimination of the KRAS protein from the cell. Some degraders, like TKD, utilize a lysosome-dependent degradation pathway.[2][3]
Below is a graphical representation of the KRAS signaling pathway and the points of intervention for inhibitors and degraders.
Caption: KRAS signaling pathway and points of intervention.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and a selection of novel KRAS degraders. It is important to note that the data are compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Anti-Proliferative Activity
| Compound | Target | Cell Line | Mutation | IC50 (nM) | Citation |
| This compound | pan-KRAS | AsPC-1 | G12D | 0.7 | [1] |
| SW480 | G12V | 0.24 | [1] | ||
| ASP3082 | KRAS G12D Degrader | AsPC-1 | G12D | 19 | [4] |
| Unnamed Pan-KRAS Degraders | pan-KRAS | MIA PaCa-2 | G12C | 0.01 - 30 | [5] |
| GP2D | G12D | 0.01 - 30 | [5] | ||
| SW620 | G12V | 0.01 - 30 | [5] | ||
| LOVO | G13D | 0.01 - 30 | [5] |
Table 2: KRAS Degradation Efficiency
| Compound | Target | Cell Line(s) | DC50 (µM) | Dmax (%) | Citation |
| LC-2 | KRAS G12C Degrader | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | 0.25 - 0.76 | ~80 | [6][7] |
| ASP3082 | KRAS G12D Degrader | AsPC-1 | - | Selective reduction | [4] |
| ACBI4 | pan-KRAS(on) Degrader | - | Potent degradation of KRAS G12R | - | [8] |
Table 3: Effects on Downstream Signaling
| Compound | Target | Effect on p-ERK | Citation |
| This compound | pan-KRAS | Inhibition (presumed) | - |
| ASP3082 | KRAS G12D Degrader | Significant inhibition (IC50 = 14 nM in AsPC-1) | [4] |
| LC-2 | KRAS G12C Degrader | Suppression of MAPK signaling | [6] |
| Unnamed Pan-KRAS Degraders | pan-KRAS | Downstream inhibition at <10 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key assays used to evaluate KRAS inhibitors and degraders.
Cell Viability and Proliferation Assays
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines with known KRAS mutations are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or a KRAS degrader) for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to vehicle-treated controls, and the IC50 values are calculated using a non-linear regression model.
Western Blotting for KRAS Degradation and Downstream Signaling
Objective: To quantify the reduction in KRAS protein levels (for degraders) and assess the impact on downstream signaling pathways (e.g., p-ERK).
Methodology:
-
Cell Lysis: Cells treated with the test compound for various time points are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for KRAS, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of KRAS and p-ERK are normalized to the loading control and total ERK, respectively.
Ubiquitination and Proteasome/Lysosome Inhibition Assays
Objective: To confirm that the degradation of KRAS by a degrader is mediated by the ubiquitin-proteasome system or the lysosomal pathway.
Methodology:
-
Co-treatment: Cells are co-treated with the KRAS degrader and a proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., bafilomycin A1).
-
Western Blotting: Cell lysates are collected and analyzed by Western blotting for KRAS protein levels as described above.
-
Analysis: A rescue of KRAS protein levels in the presence of the proteasome or lysosome inhibitor compared to treatment with the degrader alone indicates that the degradation is dependent on that specific pathway.
Below is a workflow diagram for a typical PROTAC-mediated degradation experiment.
Caption: Workflow for assessing PROTAC-mediated degradation.
Conclusion and Future Directions
This compound demonstrates remarkable potency in inhibiting the proliferation of KRAS-mutant cancer cells. Its mechanism, presumed to be the inhibition of KRAS activation, offers a valuable therapeutic strategy. However, the emergence of novel KRAS degraders presents an exciting alternative with the potential for a more profound and sustained anti-tumor effect through the complete elimination of the oncogenic protein.
The comparative data presented in this guide highlight the distinct advantages of each approach. While this compound exhibits exceptional nanomolar potency in proliferation assays, the degraders offer the unique benefit of target elimination, which may overcome resistance mechanisms associated with inhibitor-based therapies.
Future research should focus on direct, head-to-head preclinical and clinical studies to comprehensively evaluate the efficacy and safety of pan-KRAS inhibitors versus KRAS degraders. Furthermore, the development of biomarkers to predict which patient populations will benefit most from each therapeutic modality will be crucial for the successful clinical translation of these promising anti-cancer agents. The continued innovation in targeting the once "undruggable" KRAS oncogene brings new hope for patients with these challenging malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for pan-KRAS-IN-10
For researchers, scientists, and drug development professionals handling pan-KRAS-IN-10, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from SDSs for similar KRAS inhibitors, such as KRAS inhibitor-9 and KRAS inhibitor-10, provides essential safety and disposal information. This document outlines the necessary steps for the safe disposal of this compound, treating it as a hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
Recommended PPE:
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves appropriate for handling chemical compounds.
-
Body Protection: A lab coat or other impervious clothing should be worn.
-
Respiratory Protection: If working with the compound in a powder form where dust or aerosols may be generated, a suitable respirator is necessary.
Safe Handling Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
Wash hands thoroughly after handling.
Disposal of this compound Waste
The primary principle for the disposal of this compound is to manage it as hazardous waste through an approved waste disposal service. This ensures that the compound does not enter the environment.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials contaminated with this compound, including unused compound, solutions, and any contaminated lab supplies (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical nature of the waste and be securely sealed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list the contents, including "this compound" and any solvents used.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this compound down the drain or in the regular trash.[1] The SDS for a similar compound explicitly states to keep the product away from drains or water courses.[1] The recommended disposal method is to send it to an approved waste disposal plant.[2]
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials in a sealed container and dispose of it as hazardous waste according to the procedures outlined above.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.
References
Safeguarding Researchers: A Comprehensive Guide to Handling pan-KRAS-IN-10
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling pan-KRAS-IN-10. Adherence to these guidelines is mandatory to ensure a safe research environment and prevent hazardous exposure.
Developed for researchers, scientists, and drug development professionals, this guide outlines essential personal protective equipment (PPE), handling procedures, and disposal plans. By providing clear, actionable steps, we aim to be the preferred source for laboratory safety information, fostering a culture of safety and trust.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound requiring stringent safety measures. The primary routes of exposure are ingestion, inhalation, and skin/eye contact. Based on available safety data, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Minimum Required PPE:
A foundational requirement for handling this compound is the use of appropriate personal protective equipment. This is the first line of defense in preventing accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory | Suitable respirator | Required when handling the powder form or creating aerosols to prevent inhalation. |
Data derived from the safety data sheet for KRAS inhibitor-10[1].
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize the risk of exposure and ensure the integrity of experiments.
Operational Protocol:
-
Preparation:
-
Ensure a designated and clearly marked area for handling this compound.
-
Verify that an accessible safety shower and eye wash station are available and operational[1].
-
Assemble all necessary materials and equipment before handling the compound.
-
-
Handling:
-
All handling of this compound, especially in its powdered form, must be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation[1].
-
Avoid direct contact with skin, eyes, and clothing[1].
-
Do not eat, drink, or smoke in the designated handling area[1].
-
After handling, wash hands and any exposed skin thoroughly[1].
-
-
Storage:
Below is a visual representation of the standard operational workflow for handling this compound.
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1]. |
| Skin Contact | Rinse skin thoroughly with water and remove contaminated clothing. Seek medical attention[1]. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | If swallowed, rinse mouth with water. Call a poison center or physician for guidance. Do not induce vomiting[1]. |
Spill and Disposal Plan
Proper containment of spills and disposal of waste are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Contain: Use appropriate absorbent materials to contain the spill.
-
Clean: Carefully clean the spill area, wearing full PPE.
-
Decontaminate: Decontaminate the area and all equipment used for cleanup.
Disposal Protocol:
-
All waste materials, including contaminated PPE and cleaning materials, must be collected in a designated, sealed container.
-
Dispose of the contents and the container at an approved waste disposal facility[1].
-
Avoid release to the environment[1].
The logical relationship for waste management is depicted in the diagram below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
